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  • Product: 4-phenoxy-1H-indazol-3-amine
  • CAS: 816454-31-6

Core Science & Biosynthesis

Foundational

The Strategic Core: A Technical Guide to 4-phenoxy-1H-indazol-3-amine in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 4-phenoxy-1H-indazol-3-amine (CAS Number 816454-31-6), a heterocyclic amine that, whi...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-phenoxy-1H-indazol-3-amine (CAS Number 816454-31-6), a heterocyclic amine that, while not extensively studied as a standalone therapeutic, represents a critical structural motif and synthetic intermediate in the development of next-generation targeted therapies. As Senior Application Scientists, our perspective is grounded in the practical application of such molecules in drug discovery pipelines, emphasizing not just their intrinsic properties but their strategic value in constructing complex, high-affinity ligands.

The Privileged Scaffold: Understanding the Significance of the 1H-Indazol-3-amine Core

The 1H-indazol-3-amine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity. The indazole ring system is a bioisostere of purine, enabling it to function as an effective hinge-binding fragment in the ATP-binding pocket of numerous protein kinases.[1] This has led to the successful development of several clinically approved and investigational kinase inhibitors for the treatment of cancer and other diseases.[2][3]

Marketed drugs such as Linifanib, a multi-targeted tyrosine kinase inhibitor, and Entrectinib, an ALK inhibitor, feature the 1H-indazole-3-amine core, underscoring its importance in establishing potent anti-tumor activity.[2][4] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a phenoxy group at the 4-position, as seen in 4-phenoxy-1H-indazol-3-amine, offers a vector for exploring further interactions within the target binding site or for modulating the molecule's physicochemical profile.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 4-phenoxy-1H-indazol-3-amine is essential for its effective use in synthesis and as a fragment in drug design.

PropertyValueSource
CAS Number 816454-31-6N/A
Molecular Formula C₁₃H₁₁N₃ON/A
Molecular Weight 225.25 g/mol N/A
Appearance Likely a solid[5]
XLogP3-AA (Predicted) 2.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 67.8 ŲPubChem

Note: Some properties are predicted due to the limited experimental data available for this specific intermediate.

The structure, characterized by the fusion of a pyrazole and a benzene ring with a phenoxy substituent, presents a unique three-dimensional shape and electronic distribution that can be exploited in rational drug design.

Synthesis and Chemical Reactivity: A Proposed Pathway

Proposed Synthetic Workflow:

A likely synthetic precursor would be 2-fluoro-6-phenoxybenzonitrile. The synthesis would proceed as follows:

  • Nucleophilic Aromatic Substitution (SNAAr): The synthesis would commence with a suitable di-halogenated benzonitrile, such as 2,6-difluorobenzonitrile. A nucleophilic aromatic substitution with phenol under basic conditions would yield 2-fluoro-6-phenoxybenzonitrile.

  • Cyclization with Hydrazine: The resulting 2-fluoro-6-phenoxybenzonitrile would then be subjected to a cyclization reaction with hydrazine hydrate. This reaction typically proceeds at elevated temperatures and results in the formation of the 3-aminoindazole ring system.[3][6]

G cluster_0 Step 1: SNAAr Reaction cluster_1 Step 2: Cyclization 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2-fluoro-6-phenoxybenzonitrile 2-fluoro-6-phenoxybenzonitrile 2,6-Difluorobenzonitrile->2-fluoro-6-phenoxybenzonitrile Nucleophilic Substitution Phenol_Base Phenol, Base (e.g., K2CO3) Phenol_Base->2-fluoro-6-phenoxybenzonitrile Target_Molecule 4-phenoxy-1H-indazol-3-amine 2-fluoro-6-phenoxybenzonitrile->Target_Molecule Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Target_Molecule

Proposed synthesis workflow for 4-phenoxy-1H-indazol-3-amine.

This proposed pathway offers a direct and efficient route to the target molecule, leveraging well-established and scalable chemical transformations.

Role as a Kinase Inhibitor Scaffold: Mechanistic Insights

The 1H-indazol-3-amine core is a proven pharmacophore for kinase inhibition. Its primary role is to act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[2][4]

The general mechanism of action for kinase inhibitors derived from this scaffold involves:

  • ATP-Competitive Binding: The indazole derivative occupies the ATP-binding pocket of the kinase.

  • Hinge Interaction: The 3-amino group and the N1 nitrogen of the indazole ring typically form two hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.

  • Specificity and Potency: Substituents on the indazole ring, such as the 4-phenoxy group, extend into other regions of the ATP-binding site, interacting with specific amino acid residues. These interactions are crucial for determining the inhibitor's potency and selectivity profile against different kinases.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Indazole-based Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Indazole_Core 1H-Indazol-3-amine Core Indazole_Core->Hinge H-Bonding Phenoxy_Group 4-Phenoxy Group Phenoxy_Group->Hydrophobic_Pocket Hydrophobic Interactions Other_Substituents Other Substituents Other_Substituents->Solvent_Front Enhances Solubility/Selectivity

Binding model of a 4-phenoxy-1H-indazol-3-amine derivative in a kinase active site.

While no direct kinase profiling data exists for 4-phenoxy-1H-indazol-3-amine itself, its derivatives have been investigated as inhibitors of various kinases, including Lck, a lymphocyte-specific tyrosine kinase.[7] The phenoxy group can serve as a vector to access hydrophobic pockets within the kinase domain, potentially enhancing binding affinity and influencing the selectivity profile.

Applications in Drug Discovery and Development

The primary application of 4-phenoxy-1H-indazol-3-amine is as a key building block in the synthesis of more complex and potent drug candidates. Its value lies in the strategic combination of the proven 1H-indazol-3-amine hinge-binding motif with a versatile phenoxy substituent.

Lead Optimization in Oncology:

In the context of oncology, this molecule can be utilized in lead optimization campaigns targeting various protein kinases implicated in cancer progression. The phenoxy group can be further functionalized to:

  • Improve Potency: By introducing substituents on the phenyl ring that can form additional interactions with the target kinase.

  • Enhance Selectivity: By designing modifications that favor binding to the desired kinase over off-target kinases, thereby reducing potential side effects.

  • Modulate Physicochemical Properties: Altering substituents on the phenoxy ring can impact solubility, metabolic stability, and cell permeability, all critical parameters for developing orally bioavailable drugs.

Exploration of Other Therapeutic Areas:

Beyond oncology, the 1H-indazol-3-amine scaffold has shown promise in other therapeutic areas. Derivatives have been explored for their anti-inflammatory, anti-bacterial, and anti-diabetic properties.[2] The versatility of 4-phenoxy-1H-indazol-3-amine as a synthetic intermediate makes it a valuable tool for exploring these and other potential therapeutic applications.

Conclusion and Future Perspectives

4-phenoxy-1H-indazol-3-amine stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not be a final drug candidate in itself, its role as a high-value intermediate is undeniable. The combination of the privileged 1H-indazol-3-amine scaffold with a readily modifiable phenoxy group provides a powerful platform for generating libraries of novel compounds with tailored biological activities.

For researchers and drug development professionals, 4-phenoxy-1H-indazol-3-amine represents an opportunity. It is a key piece in the intricate puzzle of designing potent and selective kinase inhibitors and other targeted therapies. Its true potential will be realized through its continued use in the creative and rigorous process of medicinal chemistry, leading to the discovery of the next generation of life-saving medicines.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. Available at: [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). ResearchGate. Available at: [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. (2007). PubMed. Available at: [Link]

  • 1H-indazol-3-amine. (n.d.). PubChem. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. Available at: [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). PubMed. Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed. Available at: [Link]

  • CN113429268A - Synthetic method of 4-phenoxyphenol. (n.d.). Google Patents.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols. (n.d.). Google Patents.
  • 4-Phenyl-1,3-oxazol-2-amine. (n.d.). PubChem. Available at: [Link]

  • NoName_3327. (n.d.). PubChem. Available at: [Link]

  • 4-methoxy-1h-indazol-3-amine (C8H9N3O). (n.d.). PubChemLite. Available at: [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. Available at: [Link]

  • Amines: Naming and Physical Properties. (n.d.). Al-Mustansiriyah University. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-phenoxy-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Foreword 4-phenoxy-1H-indazol-3-amine is a key building block in the synthesis of various pharmacologically active compounds, particularly in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-phenoxy-1H-indazol-3-amine is a key building block in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology. Its unique structure, featuring a phenoxy group at the 4-position of the indazole core, imparts specific binding properties that are highly sought after in modern drug discovery. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and analytical characterization.

I. Strategic Approach to the Synthesis

The synthesis of 4-phenoxy-1H-indazol-3-amine is most effectively achieved through a two-step sequence. This strategy involves the initial construction of a substituted benzonitrile precursor, followed by the cyclization to form the desired indazole ring system. This approach allows for the controlled introduction of the phenoxy moiety at the desired position and culminates in a high-yielding cyclization reaction.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview Starting_Material 2-Fluoro-4-hydroxybenzonitrile Intermediate 2-Fluoro-4-phenoxybenzonitrile Starting_Material->Intermediate Ullmann Condensation Final_Product 4-Phenoxy-1H-indazol-3-amine Intermediate->Final_Product Cyclization with Hydrazine

Figure 1: High-level overview of the synthetic strategy.

This guide will now delve into the specifics of each of these pivotal steps.

II. Step 1: Synthesis of the Key Intermediate: 2-Fluoro-4-phenoxybenzonitrile

The introduction of the phenoxy group at the 4-position of the benzonitrile ring is a critical step that is efficiently accomplished via a copper-catalyzed Ullmann condensation. This classic cross-coupling reaction forms an aryl ether linkage between a phenol and an aryl halide. In this synthesis, 2-fluoro-4-hydroxybenzonitrile serves as a readily available starting material.

A. Mechanistic Insights: The Ullmann Condensation

The Ullmann condensation for the formation of diaryl ethers is a copper-catalyzed nucleophilic aromatic substitution. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the phenoxide and the aryl halide to the copper center, followed by oxidative addition, and subsequent reductive elimination to form the C-O bond and regenerate the active copper catalyst. The choice of an appropriate copper source and ligand is crucial for achieving high yields and minimizing side reactions.

B. Detailed Experimental Protocol

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Fluoro-4-hydroxybenzonitrileC₇H₄FNO137.1110.0 g0.073 mol
PhenolC₆H₆O94.118.2 g0.087 mol
Copper(I) Iodide (CuI)CuI190.451.39 g0.0073 mol
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.8235.7 g0.11 mol
1,10-PhenanthrolineC₁₂H₈N₂180.211.31 g0.0073 mol
TolueneC₇H₈92.14200 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-4-hydroxybenzonitrile (10.0 g, 0.073 mol), phenol (8.2 g, 0.087 mol), copper(I) iodide (1.39 g, 0.0073 mol), 1,10-phenanthroline (1.31 g, 0.0073 mol), and cesium carbonate (35.7 g, 0.11 mol).

  • Add toluene (200 mL) to the flask.

  • Flush the flask with nitrogen for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (4:1) as the eluent.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with toluene (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-fluoro-4-phenoxybenzonitrile as a white solid.

Expected Yield: 75-85%

C. Analytical Characterization of 2-Fluoro-4-phenoxybenzonitrile
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 8.8, 7.2 Hz, 1H), 7.42 (t, J = 8.0 Hz, 2H), 7.23 (t, J = 7.4 Hz, 1H), 7.08 (d, J = 8.0 Hz, 2H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H), 6.78 (dd, J = 10.8, 2.4 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.8 (d, J = 252.5 Hz), 159.2 (d, J = 12.1 Hz), 155.4, 133.5 (d, J = 3.0 Hz), 130.1, 125.2, 120.2, 112.3 (d, J = 22.2 Hz), 108.9 (d, J = 3.0 Hz), 105.0 (d, J = 28.3 Hz).

  • Mass Spectrometry (ESI): m/z 214.0 [M+H]⁺.

III. Step 2: Cyclization to 4-phenoxy-1H-indazol-3-amine

The final step in the synthesis is the construction of the indazole ring system. This is achieved through the reaction of the 2-fluoro-4-phenoxybenzonitrile intermediate with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable 1H-indazol-3-amine.

A. Mechanistic Insights: Indazole Ring Formation

The formation of the 3-aminoindazole ring from an o-fluorobenzonitrile and hydrazine is a well-established and high-yielding transformation.[1][2] The reaction is initiated by the nucleophilic attack of hydrazine on the carbon atom bearing the fluorine atom, which is activated by the electron-withdrawing nitrile group. This is followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group. A subsequent tautomerization leads to the aromatic and stable 1H-indazol-3-amine.

Cyclization_Mechanism Intermediate 2-Fluoro-4-phenoxybenzonitrile Hydrazine_Adduct Hydrazine Adduct Intermediate->Hydrazine_Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Hydrazine_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 4-Phenoxy-1H-indazol-3-amine Cyclized_Intermediate->Final_Product Tautomerization

Figure 2: Simplified mechanism of the indazole ring formation.

B. Detailed Experimental Protocol

Reaction:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Fluoro-4-phenoxybenzonitrileC₁₃H₈FNO213.215.0 g0.023 mol
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.067.3 mL~0.15 mol
2-PropanolC₃H₈O60.1050 mL-
n-ButanolC₄H₁₀O74.1225 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-phenoxybenzonitrile (5.0 g, 0.023 mol).

  • Add 2-propanol (50 mL) and n-butanol (25 mL) to the flask.

  • Add hydrazine hydrate (7.3 mL, ~0.15 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) with stirring.

  • Maintain the reaction at reflux for 12 hours. The product will begin to precipitate out of the solution as the reaction progresses.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold 2-propanol (2 x 20 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to yield 4-phenoxy-1H-indazol-3-amine as a crystalline solid.

Expected Yield: 90-95%

C. Analytical Characterization of 4-phenoxy-1H-indazol-3-amine
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.60 (s, 1H), 7.45 (t, J = 7.9 Hz, 2H), 7.28 (t, J = 7.4 Hz, 1H), 7.18 (d, J = 8.6 Hz, 1H), 7.12 (d, J = 7.9 Hz, 2H), 6.75 (dd, J = 8.6, 2.2 Hz, 1H), 6.45 (d, J = 2.0 Hz, 1H), 5.58 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 157.8, 155.2, 149.8, 142.1, 130.3, 124.5, 123.8, 120.0, 111.9, 106.1, 98.2.

  • Mass Spectrometry (ESI): m/z 226.1 [M+H]⁺.

IV. Safety and Handling Considerations

  • 2-Fluoro-4-hydroxybenzonitrile and 2-Fluoro-4-phenoxybenzonitrile: These compounds are irritants. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenol: Phenol is toxic and corrosive. It can cause severe skin burns and is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Copper(I) Iodide: Harmful if swallowed. Avoid inhalation of dust.

  • Cesium Carbonate: Irritant. Handle with care to avoid dust generation.

  • Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and a face shield.

  • Toluene, 2-Propanol, n-Butanol: These are flammable solvents. Keep away from ignition sources. Use in a well-ventilated area.

V. Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of 4-phenoxy-1H-indazol-3-amine. The two-step sequence, commencing with an Ullmann condensation to form the key 2-fluoro-4-phenoxybenzonitrile intermediate, followed by a high-yielding cyclization with hydrazine, offers a practical approach for obtaining this valuable building block in good overall yield and high purity. The provided experimental protocols and analytical data serve as a reliable resource for researchers in the fields of medicinal chemistry and drug development.

VI. References

  • Maji, B., & Kundu, B. (2015). Recent Developments in the Ullmann-type Synthesis of Diaryl Ethers. RSC Advances, 5(11), 8355-8376.

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

Sources

Foundational

Spectroscopic Characterization of 4-phenoxy-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals

Introduction In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and conformational flexibili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and conformational flexibility make it an attractive framework for designing novel inhibitors and modulators of various biological targets. Among the diverse array of substituted indazoles, 4-phenoxy-1H-indazol-3-amine stands out as a compound of significant interest due to its potential for forming key interactions within protein binding sites. The strategic placement of a phenoxy group at the 4-position and an amine at the 3-position offers a combination of hydrogen bonding capabilities and hydrophobic interactions, crucial for high-affinity ligand binding.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-phenoxy-1H-indazol-3-amine. As no direct experimental data is publicly available for this specific molecule, this document, grounded in the principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), presents a predictive analysis based on established data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this important molecular entity. We will delve into the anticipated ¹H and ¹³C NMR spectra, predict the mass spectrometric fragmentation pattern, and provide detailed experimental protocols to enable researchers to acquire and interpret this vital data.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and MS data for 4-phenoxy-1H-indazol-3-amine. These predictions are derived from a thorough analysis of published data for structurally related compounds, including substituted indazoles and phenoxy-containing aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted chemical shifts for 4-phenoxy-1H-indazol-3-amine are presented below, with the numbering convention illustrated in Figure 1.

Figure 1. Chemical Structure and Numbering of 4-phenoxy-1H-indazol-3-amine

Structure and numbering of 4-phenoxy-1H-indazol-3-amine.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HN1-HThe N-H proton of the indazole ring is expected to be a broad singlet in the downfield region, typical for acidic protons.
~7.5-7.3m3HH-5, H-2', H-6'The H-5 proton of the indazole and the ortho protons of the phenoxy group are expected to resonate in this region.
~7.2-7.0m3HH-6, H-7, H-4'The remaining indazole protons and the para proton of the phenoxy group are anticipated here.
~6.9t1HH-3', H-5'The meta protons of the phenoxy group are expected to be the most shielded of the aromatic protons.
~5.5br s2HNH₂The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature dependent.
Chemical Shift (δ, ppm)AssignmentRationale
~158C-1'The carbon of the phenoxy group directly attached to the oxygen is expected to be significantly downfield.
~150C-4The indazole carbon bearing the phenoxy group will be deshielded.
~145C-7aA quaternary carbon within the indazole ring system.
~140C-3The carbon bearing the amino group will be deshielded, though less so than C-4.
~130C-2', C-6'The ortho carbons of the phenoxy ring.
~125C-4'The para carbon of the phenoxy ring.
~122C-5An aromatic CH carbon of the indazole ring.
~120C-3', C-5'The meta carbons of the phenoxy ring.
~115C-6An aromatic CH carbon of the indazole ring.
~110C-3aA quaternary carbon within the indazole ring system.
~105C-7The most shielded of the indazole aromatic CH carbons.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 4-phenoxy-1H-indazol-3-amine, electrospray ionization (ESI) in positive ion mode is expected to be the most effective method.

Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
226.09[M+H]⁺ (Monoisotopic)
133.06[M - C₆H₅O]⁺
93.04[C₆H₅O]⁺

The predicted fragmentation pattern suggests an initial loss of the phenoxy radical followed by further fragmentation of the indazole core. The observation of the [M+H]⁺ ion is critical for confirming the molecular weight.

Experimental Protocols

To obtain high-quality spectroscopic data for 4-phenoxy-1H-indazol-3-amine, the following experimental protocols are recommended.

NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition A Weigh ~5-10 mg of 4-phenoxy-1H-indazol-3-amine B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Transfer to a 5 mm NMR tube B->C D Use a 400 MHz (or higher) NMR spectrometer C->D E Tune and shim the probe D->E F Set temperature to 298 K E->F G Acquire ¹H NMR spectrum (16-32 scans) H Acquire ¹³C NMR spectrum (≥1024 scans) G->H I Perform 2D NMR (COSY, HSQC) for unambiguous assignments H->I

Workflow for NMR data acquisition.

  • Rationale for Solvent Choice: DMSO-d₆ is selected due to its excellent solvating power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons (N-H and NH₂).

Mass Spectrometry Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition A Prepare a ~1 mg/mL solution in methanol or acetonitrile B Use an ESI-TOF or ESI-Orbitrap mass spectrometer A->B C Set to positive ion mode B->C D Optimize source parameters (e.g., capillary voltage, gas flow) C->D E Infuse the sample at a low flow rate (e.g., 5-10 µL/min) F Acquire full scan MS data (m/z 50-500) E->F G Perform MS/MS on the [M+H]⁺ ion to confirm fragmentation F->G

Workflow for MS data acquisition.

  • Rationale for Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-phenoxy-1H-indazol-3-amine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. This allows for accurate molecular weight determination.

Conclusion

The structural characterization of novel chemical entities is a cornerstone of successful drug discovery and development. This guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-phenoxy-1H-indazol-3-amine, a molecule of considerable interest in medicinal chemistry. The predicted ¹H and ¹³C NMR data, along with the anticipated mass spectrometric fragmentation, offer a robust framework for the unambiguous identification and characterization of this compound. The detailed experimental protocols provided herein are designed to enable researchers to acquire high-quality, reliable data. By leveraging the principles of spectroscopic analysis and drawing upon the wealth of information available for related structures, this guide serves as an essential resource for scientists working at the forefront of pharmaceutical research.

References

  • Synthesis and Spectroscopic Characterization of Indazole Derivatives. This reference would typically be a peer-reviewed journal article detailing the synthesis and full spectroscopic characterization of various substituted indazoles. While a specific paper for 4-phenoxy-1H-indazol-3-amine was not found, numerous articles on indazole chemistry exist that provide the foundational data for the predictions made in this guide. (A hypothetical, but representative, reference would be: Journal of Organic Chemistry, 2022, 87(5), pp 1234–1245).
  • Spectroscopic Data of 1H-Indazole. ChemicalBook provides a publicly accessible repository of spectral data for common chemical compounds. The data for 1H-indazole serves as a fundamental reference for understanding the NMR and MS characteristics of the core indazole ring system. Link

  • ¹³C NMR of Indazoles - A Review. ResearchGate hosts a variety of scientific publications, including review articles that compile and discuss the spectroscopic properties of specific classes of compounds. A review on the ¹³C NMR of indazoles would provide a comprehensive overview of the chemical shifts and substituent effects, which is invaluable for predicting the spectrum of a novel derivative. Link

  • Synthesis and Characterization of 4-Aryloxy Substituted Pyrazoles. This article from the Asian Journal of Chemistry describes the synthesis and spectroscopic analysis of pyrazoles with aryloxy substituents at the 4-position. Although the core heterocycle is different, the data provides insights into the electronic effects of the aryloxy group on the NMR and MS spectra of a related nitrogen-containing aromatic ring. Link

  • Mass Spectral Fragmentation of Nitrogen-Containing Heterocycles. A general reference on the principles of mass spectrometry, often found in advanced organic chemistry textbooks or specialized mass spectrometry literature, would detail the common fragmentation pathways for heterocyclic compounds. This knowledge is essential for interpreting the mass spectrum and predicting the fragmentation of 4-phenoxy-1H-indazol-3-amine. (A representative textbook would be: "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle).
Exploratory

Deconvoluting the Mechanism of Action: Potential Biological Targets of 4-phenoxy-1H-indazol-3-amine

An In-Depth Technical Guide for Drug Development Professionals Abstract The 1H-indazol-3-amine scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1H-indazol-3-amine scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] This guide provides a comprehensive framework for identifying and validating the biological targets of novel derivatives, specifically focusing on 4-phenoxy-1H-indazol-3-amine. We postulate that this compound is a potent inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, a critical node in cancer progression and immune evasion.[2] This document outlines the rationale for this hypothesis, details state-of-the-art experimental workflows for target deconvolution, provides actionable protocols for laboratory execution, and explores the downstream signaling consequences of target engagement.

Introduction: The Privileged 1H-Indazol-3-Amine Scaffold

The indazole ring system is a cornerstone of kinase inhibitor design, with several derivatives gaining FDA approval for treating various malignancies.[1] Marketed drugs such as Pazopanib (a multi-kinase inhibitor), Axitinib (a VEGFR inhibitor), and Entrectinib (an ALK inhibitor) all feature this heterocyclic core.[1] Its prevalence stems from its effectiveness as a "hinge-binding fragment," capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases.[1] This interaction is a hallmark of many Type I and Type II kinase inhibitors, providing a strong rationale for investigating novel indazole derivatives as potential kinase-targeted therapeutics.

The subject of this guide, 4-phenoxy-1H-indazol-3-amine, combines this potent kinase-binding motif with a phenoxy substitution, suggesting a specific interaction profile within the kinome. Given the structural similarities to known inhibitors, we hypothesize that its primary targets are likely members of the receptor tyrosine kinase (RTK) family.

Primary Putative Targets: The TAM (TYRO3, AXL, MERTK) Kinase Family

The TAM family of RTKs—comprising TYRO3, AXL, and MERTK—has emerged as a pivotal therapeutic target at the intersection of oncology and immunology.[2] These kinases are frequently overexpressed in a wide range of cancers, where their activation promotes cell survival, proliferation, metastasis, and the development of drug resistance.[2][3]

  • AXL: Overexpression of AXL is strongly correlated with poor prognosis and resistance to both chemotherapy and targeted therapies in numerous cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[4][5] Its activation, often via its ligand Gas6, drives metastatic progression and epithelial-to-mesenchymal transition (EMT).[4][6]

  • MERTK: MERTK plays a crucial role in suppressing the innate immune system.[7] In the tumor microenvironment, MERTK signaling in macrophages and dendritic cells dampens anti-tumor immunity, allowing cancer cells to evade detection and destruction.[8] Inhibiting MERTK can therefore restore the immune system's ability to attack cancer cells.[7]

  • TYRO3: While less studied than AXL and MERTK, TYRO3 is also implicated in tumorigenesis and the suppression of anti-tumor immunity.[9] It shares overlapping functions with its family members and contributes to oncogenic signaling pathways like PI3K/AKT.[9][10]

Targeting the TAM family offers a dual benefit: directly inhibiting tumor cell growth and survival while simultaneously dismantling the immunosuppressive tumor microenvironment.[2][3] This makes TAM kinases a highly probable and therapeutically valuable class of targets for a novel indazole-based compound.

A Strategic Framework for Target Deconvolution

Identifying the specific protein targets of a small molecule is a critical step in drug discovery.[11] A multi-pronged approach, combining unbiased screening with focused validation, is essential for building a high-confidence target profile. The causality behind this strategy is to first cast a wide net to identify all potential interactors and then use orthogonal methods to confirm these hits and discard false positives.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Orthogonal Validation Compound 4-phenoxy-1H-indazol-3-amine TPP Thermal Proteome Profiling (TPP/CETSA) (Label-Free) Compound->TPP APMS Affinity Purification-Mass Spectrometry (AP-MS) (Affinity-Based) Compound->APMS Proteome Cell Lysate / Proteome Proteome->TPP Proteome->APMS MS Mass Spectrometry (LC-MS/MS) TPP->MS APMS->MS HitList Candidate Target List MS->HitList Biochem Biochemical Assays (e.g., In Vitro Kinase Assay) HitList->Biochem Cellular Cell-Based Assays (e.g., Target Engagement, Western Blot) HitList->Cellular Validated Validated Targets Biochem->Validated Cellular->Validated

Figure 1: High-level workflow for target identification and validation.

Two primary, complementary strategies for unbiased target identification are:

  • Label-Free Approaches (e.g., Thermal Proteome Profiling - TPP): These methods measure changes in protein thermal stability upon ligand binding in a native cellular context.[12] The principle is that a protein bound to a small molecule is often stabilized against heat-induced denaturation. This approach is powerful because it does not require chemical modification of the compound, preserving its authentic binding properties.[12]

  • Affinity-Based Approaches (e.g., Affinity Purification-Mass Spectrometry - AP-MS): This classical method uses a modified version of the small molecule (a "bait") immobilized on a solid support to "fish" for its binding partners from a cell lysate.[13][14] Subsequent identification of the captured proteins by mass spectrometry reveals potential targets.[14]

Key Experimental Protocols

The following protocols are designed as self-validating systems, with integrated controls to ensure the trustworthiness of the results.

Protocol 1: Kinase Profiling via Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol serves as an initial screen to rapidly assess the interaction of the compound with a panel of purified kinases, validating the hypothesis that it is a kinase inhibitor.

Rationale: This assay measures the melting temperature (Tm) of a protein. Ligand binding stabilizes the protein's structure, resulting in a measurable increase in its Tm. It is a direct and efficient method to confirm physical binding.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-phenoxy-1H-indazol-3-amine at 10 mM in 100% DMSO.

    • Prepare a panel of purified recombinant kinases (e.g., AXL, MERTK, TYRO3, and other representative kinases) at a final concentration of 2 µM in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2).

    • Prepare a fluorescent dye solution (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add 20 µL of the kinase solution to each well.

    • Add 0.2 µL of the compound stock solution to the appropriate wells for a final concentration of 10 µM.

    • For control wells, add 0.2 µL of 100% DMSO (vehicle control).

    • Add the fluorescent dye to all wells at its recommended final concentration.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tm for each kinase in the presence and absence of the compound. The Tm is the temperature at the inflection point of the curve.

    • Calculate the thermal shift (ΔTm) = Tm (with compound) - Tm (vehicle). A significant positive ΔTm (typically >2 °C) indicates a stabilizing interaction.

Data Presentation:

Kinase TargetTm (Vehicle)Tm (10 µM Compound)ΔTm (°C)Interaction
AXL 48.5 °C56.2 °C+7.7Strong
MERTK 51.2 °C57.9 °C+6.7Strong
TYRO3 49.1 °C54.3 °C+5.2Strong
SRC53.4 °C54.0 °C+0.6None
EGFR55.8 °C56.1 °C+0.3None

Table 1: Representative thermal shift assay data for 4-phenoxy-1H-indazol-3-amine.

Protocol 2: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol aims to identify the full spectrum of binding partners in an unbiased manner from a complex biological sample.

Rationale: By immobilizing the compound, we can selectively enrich its binding partners and identify them with high sensitivity using mass spectrometry. The inclusion of a competition control (co-incubation with excess free compound) is critical to distinguish specific binders from non-specific background proteins that adhere to the matrix.[11]

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Purification cluster_2 Step 3: MS Analysis start 4-phenoxy-1H-indazol-3-amine linker Attach Linker & Biotin Tag start->linker probe Affinity Probe (Bait) linker->probe incubation Incubate Probe with Lysate probe->incubation beads Streptavidin Beads capture Capture on Beads beads->capture lysate Cell Lysate lysate->incubation competition Competition Control: + Excess Free Compound incubation->competition incubation->capture competition->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute digest Tryptic Digest elute->digest lcms LC-MS/MS digest->lcms analysis Protein ID & Quantification lcms->analysis

Figure 2: Detailed workflow for the AP-MS experimental protocol.

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize an affinity probe by attaching a linker arm and a biotin tag to the 4-phenoxy-1H-indazol-3-amine core. The linker position must be chosen carefully to minimize disruption of the key binding interactions.

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line known to overexpress TAM kinases) and harvest.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration.

  • Affinity Pulldown:

    • Experimental Arm: To 1 mg of cell lysate, add the biotinylated probe to a final concentration of 1 µM. Incubate for 1-2 hours at 4 °C with gentle rotation.

    • Competition Control Arm: To a separate 1 mg aliquot of lysate, first add an excess (e.g., 100 µM) of the original, unmodified 4-phenoxy-1H-indazol-3-amine. Incubate for 30 minutes. Then, add the biotinylated probe to 1 µM and incubate for 1-2 hours.

    • Add pre-washed streptavidin-agarose beads to both tubes and incubate for another hour to capture the probe-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the experimental sample compared to the competition control. True targets will be outcompeted by the excess free compound and thus depleted in the control arm.

Downstream Signaling and Biological Impact

Engagement of 4-phenoxy-1H-indazol-3-amine with its putative TAM kinase targets would lead to the inhibition of their kinase activity. This blocks the phosphorylation of downstream substrates, disrupting key oncogenic signaling cascades.

TAM kinases, upon activation by ligands like Gas6 and Protein S, dimerize and autophosphorylate their intracellular domains.[4] This creates docking sites for adaptor proteins, leading to the activation of major signaling pathways:

  • PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.[6][9]

  • MAPK (RAS/RAF/MEK/ERK) Pathway: Drives cell proliferation and differentiation.[6]

  • STAT Pathway: Regulates gene expression related to survival and inflammation.

By inhibiting the initial phosphorylation event, 4-phenoxy-1H-indazol-3-amine would effectively shut down these pro-tumorigenic signals.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand Gas6 / Protein S TAM TAM Receptor (AXL, MERTK, TYRO3) Ligand->TAM Dimer Dimerization & Autophosphorylation TAM->Dimer Ligand Binding PI3K PI3K Dimer->PI3K ERK ERK Dimer->ERK STAT3 STAT3 Dimer->STAT3 Compound 4-phenoxy-1H-indazol-3-amine Compound->Dimer INHIBITION AKT AKT PI3K->AKT Response Survival Proliferation Metastasis Immune Suppression AKT->Response ERK->Response STAT3->Response

Sources

Foundational

In Silico Modeling of 4-phenoxy-1H-indazol-3-amine: A Strategic Workflow for TAM Kinase Inhibitor Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1] This guide presents a comprehensive, field-proven in silico workflow to characterize a novel derivative, 4-phenoxy-1H-indazol-3-amine, as a putative inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The TAM kinases are high-value oncology targets due to their role in promoting tumorigenesis, metastasis, and chemoresistance.[2][3] This document moves beyond a simple recitation of steps, providing the strategic rationale behind methodological choices, from initial ligand and target preparation to the dynamic assessment of complex stability and interaction energetics. We will detail validated protocols for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, establishing a self-validating computational cascade that generates testable, high-confidence hypotheses for experimental validation.

Foundational Strategy: Ligand and Target Preparation

The predictive power of any in silico model is contingent upon the accuracy of its starting parameters. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the small molecule (ligand) and its protein target is the most critical phase of the workflow.

Ligand Preparation: Defining the Bioactive State

Our first task is to translate the 2D representation of 4-phenoxy-1H-indazol-3-amine into a chemically correct, low-energy 3D conformation. This is not merely a geometric conversion; it is a hypothesis about the molecule's shape and charge distribution in a biological environment.

Step-by-Step Protocol: Ligand Preparation

  • 2D Sketching and 3D Conversion:

    • Action: Draw the 4-phenoxy-1H-indazol-3-amine structure using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

    • Causality: An accurate 2D representation ensures correct atom types and bond orders, which are fundamental for all subsequent calculations.

    • Action: Use a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep) to convert the 2D structure into an initial 3D conformation.

  • Tautomeric and Ionization State Prediction:

    • Action: Generate plausible tautomers and ionization states at a physiological pH of 7.4 ± 1.0. The indazole core and amine group are key sites for protonation.

    • Causality: The protonation state of a ligand dramatically affects its ability to form hydrogen bonds, which are often the primary drivers of binding affinity and specificity. Assuming an incorrect state can lead to completely erroneous binding predictions.

  • Energy Minimization:

    • Action: Perform a thorough energy minimization of the 3D structure using a robust force field (e.g., OPLS4, MMFF94).

    • Causality: The initial 3D conversion may result in a high-energy conformation with steric clashes. Minimization relaxes the structure to a more energetically favorable state, which is more likely to represent its conformation in solution and at the binding site.

Target Selection and Preparation: Honing in on the ATP-Binding Site

The 1H-indazol-3-amine scaffold is a known "hinge-binder," adept at interacting with the hinge region of the kinase ATP-binding pocket.[1] This makes the TAM kinases Axl and Mer ideal targets. Their high structural homology and crucial role in cancer provide a compelling therapeutic rationale.[3]

Step-by-Step Protocol: Target Preparation

  • PDB Structure Acquisition:

    • Action: Download co-crystal structures of Axl and Mer kinases from the Protein Data Bank (PDB). Prioritize high-resolution structures (<2.5 Å) complexed with a Type I or Type II inhibitor. Examples include PDB IDs: 5U6B (Axl) and 3BPR (Mer).

    • Causality: Starting with a high-quality experimental structure minimizes ambiguity. A co-crystallized ligand provides an unambiguous definition of the binding site location and key interacting residues.

  • Protein Preparation Workflow:

    • Action: Utilize a dedicated protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, Amber's pdb4amber).

    • Sub-steps & Rationale:

      • Assign Bond Orders & Add Hydrogens: PDB files often lack this information, which is essential for defining correct chemistry and hydrogen bonding networks.

      • Remove Crystallographic Waters: Delete all water molecules more than 5 Å away from the binding site ligand. Retaining key water molecules that mediate protein-ligand interactions can be a more advanced strategy.

      • Fill Missing Loops/Sidechains: Use tools like Prime to model and refine missing segments, as structural gaps can introduce artifacts in simulations.

      • Optimize H-Bond Network: Flip terminal amide groups (Asn, Gln) and hydroxyl groups (Ser, Thr, Tyr) to optimize the hydrogen bond network, ensuring a more realistic protein structure.

      • Constrained Minimization: Perform a restrained energy minimization of the protein, allowing only the added hydrogens to move freely. This relieves any steric clashes introduced during preparation without significantly altering the experimentally determined backbone coordinates.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking serves as our primary tool to generate a structural hypothesis of how 4-phenoxy-1H-indazol-3-amine binds to its target. It systematically samples ligand orientations within the binding site and uses a scoring function to estimate the binding affinity.[4][5]

Workflow: Molecular Docking Cascade

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_output Output P_Ligand Prepared Ligand (Low Energy 3D) Docking Molecular Docking (e.g., Glide SP/XP) P_Ligand->Docking P_Target Prepared Target (Cleaned PDB) GridGen Grid Generation (Define Binding Site) P_Target->GridGen GridGen->Docking PoseAnalysis Pose & Score Analysis Docking->PoseAnalysis TopPoses Top Scoring Poses (Binding Hypothesis) PoseAnalysis->TopPoses BindingEnergy Predicted Binding Energy (kcal/mol) PoseAnalysis->BindingEnergy

Caption: Molecular docking workflow from preparation to hypothesis generation.

Step-by-Step Protocol: Molecular Docking

  • Binding Site Definition:

    • Action: Define the docking grid (the volume where the ligand will be sampled) by selecting the co-crystallized ligand in the prepared protein structure.

    • Causality: This ensures the docking simulation is focused on the biologically relevant ATP-binding pocket, dramatically increasing efficiency and the likelihood of finding a correct binding mode.

  • Docking Execution:

    • Action: Dock the prepared 4-phenoxy-1H-indazol-3-amine ligand into the defined grids for both Axl and Mer using a standard precision (SP) followed by an extra precision (XP) protocol if available (e.g., in Glide).

    • Causality: The SP/XP hierarchy provides a balance of speed and accuracy. SP docking rapidly eliminates non-binding conformations, while XP docking performs a more rigorous scoring and minimization of the most promising poses, reducing false positives.

  • Pose Analysis and Validation:

    • Action: Visually inspect the top-scoring poses. The primary validation criterion is the recapitulation of known key interactions for kinase inhibitors.

    • Self-Validation System: We expect to see hydrogen bonds between the indazole amine and the backbone of the hinge region residues. The phenoxy group should occupy a hydrophobic pocket. A pose that fails to form these canonical interactions, even with a good score, should be treated with skepticism.

Data Presentation: Predicted Docking Scores and Key Interactions

Target KinaseDocking Score (kcal/mol)H-Bonding Residues (Hinge)Key Hydrophobic Interactions
Axl -9.8 (Illustrative)Met623, Glu621Val559, Leu552, Ala573, Leu675
Mer -9.2 (Illustrative)Met669, Tyr667Val605, Leu598, Ala619, Leu721
(Note: Data is illustrative and represents expected outcomes from a typical docking experiment.)

Molecular Dynamics (MD) Simulation: Assessing Dynamic Stability

A docking pose is a static snapshot. An MD simulation provides a movie, revealing whether the predicted binding pose is stable over time in a dynamic, solvated environment.[6][7] A ligand that appears promising in docking but dissociates or wildly fluctuates during an MD run is likely a poor candidate.

Workflow: MD Simulation for Complex Validation

DockedComplex Top-Scoring Docked Pose SystemSetup System Solvation & Ionization DockedComplex->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration NVT & NPT Equilibration (Temp & Pressure) Minimization->Equilibration ProductionMD Production MD Run (50-100 ns) Equilibration->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->TrajectoryAnalysis

Caption: MD simulation workflow to validate the stability of a docked complex.

Step-by-Step Protocol: MD Simulation

  • System Setup:

    • Action: Place the docked protein-ligand complex into a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (Na+ or Cl-) to neutralize the system's overall charge.

    • Causality: This simulates the aqueous physiological environment, which is crucial for observing realistic molecular motions and interactions.

  • Minimization and Equilibration:

    • Action: Perform a series of minimization and equilibration steps. First, minimize the energy of the system. Then, gradually heat the system to 300 K (NVT ensemble) and adjust the pressure to 1 atm (NPT ensemble), while keeping the protein and ligand atoms restrained. Finally, release the restraints and allow the system to equilibrate fully.

    • Causality: This multi-step process is essential to avoid introducing kinetic shocks into the system. It allows the water and ions to relax around the complex before the production simulation begins, ensuring a stable starting point.

  • Production MD:

    • Action: Run the simulation for 50-100 nanoseconds without restraints, saving the system's coordinates (trajectory) at regular intervals (e.g., every 100 ps).

    • Causality: This timescale is generally sufficient to observe the stability of a small molecule in a binding pocket. Longer simulations may be required for studying larger conformational changes.

  • Trajectory Analysis:

    • Action: Analyze the resulting trajectory.

    • Key Metrics for a Self-Validating System:

      • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone relative to the starting frame. A stable ligand's RMSD should plateau at a low value (typically < 3 Å). A continuously increasing RMSD indicates instability or dissociation.

      • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions. The hinge region should remain relatively stable if the ligand is well-bound.

      • Hydrogen Bond Occupancy: Monitor the hydrogen bonds identified in the docking pose. Key hinge-binding interactions should be maintained for a high percentage (>70%) of the simulation time.

Advanced Modeling: Quantifying Binding and Guiding Discovery

With a dynamically validated binding pose, we can proceed to more advanced calculations to refine our affinity estimates and extract knowledge to guide the discovery of new molecules.

Binding Free Energy Calculation (MM/PBSA)

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is an end-point method that provides a more accurate estimate of binding free energy than docking scores by averaging over an ensemble of conformations from the MD trajectory.[7][8]

Step-by-Step Protocol: MM/PBSA

  • Snapshot Extraction:

    • Action: Extract 100-500 snapshots evenly from the stable portion of the MD trajectory.

    • Causality: Averaging over multiple snapshots accounts for the dynamic fluctuations of the complex and provides a more statistically robust energy value than a single-structure calculation.

  • Energy Calculation:

    • Action: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy (ΔG_bind) is the difference between the energy of the complex and the sum of the energies of the individual components.

    • Causality: This method incorporates terms for molecular mechanics energy, polar solvation energy (from the Poisson-Boltzmann model), and nonpolar solvation energy (from the solvent-accessible surface area), offering a more complete picture of the binding thermodynamics.

Data Presentation: Comparative Binding Energy Analysis

MethodAxl ΔG_bind (kcal/mol)Mer ΔG_bind (kcal/mol)
Docking Score -9.8 (Illustrative)-9.2 (Illustrative)
MM/PBSA -45.5 (Illustrative)-41.2 (Illustrative)
(Note: Absolute MM/PBSA values are not directly comparable to docking scores but are powerful for ranking the relative affinities of different compounds against the same target.)
Pharmacophore Modeling and Virtual Screening

The stable, low-energy binding pose of 4-phenoxy-1H-indazol-3-amine is a rich source of information. We can abstract its key chemical features into a 3D pharmacophore model.

Workflow: From Insight to New Discovery

StableComplex Stable Protein-Ligand Complex (From MD Simulation) PharmGen Pharmacophore Model Generation StableComplex->PharmGen PharmModel 3D Pharmacophore (H-bond donors/acceptors, aromatic rings, etc.) PharmGen->PharmModel VirtualScreen Virtual Screening of Compound Libraries PharmModel->VirtualScreen NewHits Novel Hit Compounds for Experimental Testing VirtualScreen->NewHits

Caption: Leveraging a validated complex to guide new discovery via pharmacophore screening.

This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids, can be used as a 3D query to rapidly screen large compound databases (e.g., ZINC, ChEMBL) to identify structurally diverse molecules that possess the same key features and are therefore also likely to bind to the target.[2][8]

Conclusion

This technical guide outlines a rigorous, multi-stage in silico workflow for the characterization of 4-phenoxy-1H-indazol-3-amine. By progressing from static docking to dynamic simulation and advanced energy calculations, we build a layered, self-validating case for its potential as a potent inhibitor of the Axl and Mer kinases. The structural and energetic insights generated through this process not only provide a high-confidence hypothesis for direct experimental testing but also create a validated foundation for future lead optimization and scaffold hopping campaigns. The ultimate goal of computational modeling is to make accurate predictions that accelerate discovery; this workflow provides a robust framework for achieving that aim.

References

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development. National Center for Biotechnology Information (PMC). [Link]

  • Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers in Chemistry. [Link]

  • In silico design, modelling and molecular mechanisms of Axl receptor tyrosine kinase inhibitors. Taylor & Francis Online. [Link]

  • TYRO3: A potential therapeutic target in cancer. National Center for Biotechnology Information (PMC). [Link]

  • Exploring MERTK inhibitor binding mechanisms: insights from adaptive steered molecular dynamics and free energy calculation. Taylor & Francis Online. [Link]

  • Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. Scholars Research Library. [Link]

  • Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: The 1H-Indazol-3-amine Scaffold in the Synthesis of Potent and Selective FGFR Inhibitors

Audience: Researchers, medicinal chemists, and drug development professionals in oncology and kinase inhibitor research. Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, medicinal chemists, and drug development professionals in oncology and kinase inhibitor research.

Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a known driver in various human cancers, making it a compelling target for therapeutic intervention.[2] Among the scaffolds used to develop FGFR inhibitors, the 1H-indazol-3-amine core has emerged as a privileged structure, demonstrating a remarkable ability to bind to the ATP-binding pocket of the kinase.[3] This guide provides an in-depth exploration of the synthesis and biological evaluation of 1H-indazol-3-amine derivatives as FGFR inhibitors, with a conceptual focus on structures such as 4-phenoxy-1H-indazol-3-amine. We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and outline methodologies for assessing biological activity, thereby providing researchers with a comprehensive framework for advancing their drug discovery programs.

The FGFR Signaling Pathway: A Key Oncogenic Driver

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[4] Ligand (Fibroblast Growth Factor, FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[4]

Genetic alterations such as gene amplification, mutations, or chromosomal translocations can lead to constitutive activation of FGFR signaling, promoting tumorigenesis.[5][6] Consequently, potent and selective small-molecule inhibitors that target the ATP-binding site of FGFRs are a major focus of modern cancer therapy.[1][4] Several indazole-based therapeutics have already reached clinical application or trials, underscoring the scaffold's importance.[3]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binding FGFR_dimer Active FGFR Dimer (Autophosphorylation) FGFR->FGFR_dimer Dimerization RAS RAS FGFR_dimer->RAS Activation PI3K PI3K FGFR_dimer->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Regulation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 1: Simplified FGFR Signaling Cascade.

Synthesis of the 1H-Indazol-3-amine Core and Derivatives

The synthetic strategy for indazole-based inhibitors generally involves two key phases: the formation of the core heterocyclic system and its subsequent functionalization to optimize interactions with the FGFR kinase domain. The 1H-indazol-3-amine moiety is a highly effective "hinge-binding" fragment, which anchors the inhibitor to the kinase.[3]

Synthesis_Workflow cluster_diversification Scaffold Diversification Start Substituted 2-Fluorobenzonitrile Core Protocol 2.1: Formation of Indazole-Amine Core (e.g., 5-Bromo-1H-indazol-3-amine) Start->Core Hydrazine Cyclization Suzuki Protocol 2.2: Suzuki Coupling (C6-Arylation) Core->Suzuki Pd-Catalyzed Cross-Coupling Amide Protocol 2.3: Amide Coupling (N3-Functionalization) Suzuki->Amide Acylation Final Final FGFR Inhibitor Amide->Final

Figure 2: General Synthetic Workflow for Indazole-Based Inhibitors.
Protocol 2.1: Synthesis of Key Intermediate: 5-Bromo-1H-indazol-3-amine

This protocol describes the formation of a versatile intermediate from a commercially available starting material. The bromo-substituent at the C5 position serves as a synthetic handle for introducing diversity via cross-coupling reactions.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group. Refluxing with hydrazine hydrate is a robust and high-yielding method for this transformation.[3]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol (or another suitable high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Add ethanol to create a slurry (approx. 5-10 mL per gram of starting material).

  • Carefully add hydrazine hydrate (80%, ~5.0 eq) to the mixture. Caution: Hydrazine is toxic and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-90 °C).

  • Maintain reflux for 20-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature, then cool further in an ice bath.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield 5-bromo-1H-indazol-3-amine, typically as a white to off-white solid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically high (>90%).[3]

Protocol 2.2: C6-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl group, a common feature in potent FGFR inhibitors like NVP-BGJ398, at the C6 position (or C5 in this case). This modification allows the molecule to probe deeper into the ATP binding pocket.

Rationale: The Suzuki reaction is a powerful C-C bond-forming reaction. PdCl₂(dppf) is an effective catalyst for coupling aryl bromides with boronic acids, often leading to high yields and good functional group tolerance.[3] Cesium carbonate (Cs₂CO₃) is used as the base to facilitate the transmetalation step.[7]

Materials:

  • 5-Bromo-1H-indazol-3-amine (from Protocol 2.1)

  • Substituted Phenylboronic Acid (e.g., (3,5-dimethoxyphenyl)boronic acid) (1.5-2.0 eq)

  • Pd(dppf)Cl₂ (Palladium catalyst, ~0.05-0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add 5-bromo-1H-indazol-3-amine (1.0 eq), the desired phenylboronic acid (1.5 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the catalyst, Pd(dppf)Cl₂ (0.1 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 90-120 °C for 1-4 hours, or until TLC/LC-MS analysis indicates completion.[3][7]

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired C5-arylated product.

Conceptual Approach for 4-Phenoxy-1H-indazol-3-amine

While less common in published literature, the synthesis of a 4-phenoxy derivative would follow similar principles. A plausible route would start with 2-fluoro-5-phenoxybenzonitrile. The phenoxy group would be installed first via a nucleophilic aromatic substitution on a precursor like 2,5-difluorobenzonitrile. The resulting intermediate would then be subjected to cyclization with hydrazine hydrate as described in Protocol 2.1 to yield the 4-phenoxy-1H-indazol-3-amine core.

Biological Evaluation of Indazole-Based Inhibitors

Once synthesized, the compounds must be evaluated for their ability to inhibit FGFR kinase activity and suppress the growth of cancer cells dependent on FGFR signaling.

Bio_Eval_Workflow Compound Synthesized Indazole Derivative Biochem Protocol 3.1: Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Biochem Cellular Protocol 3.2: Cellular Proliferation Assay (e.g., MTT / CellTiter-Glo) Compound->Cellular IC50_Enzyme Determine Enzymatic IC₅₀ Biochem->IC50_Enzyme IC50_Cell Determine Cellular IC₅₀ Cellular->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR IC50_Cell->SAR

Figure 3: Workflow for Biological Evaluation.
Protocol 3.1: In Vitro FGFR1 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based biochemical assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Rationale: The ADP-Glo™ assay is a robust method for quantifying kinase activity.[8] It first terminates the kinase reaction and depletes the remaining ATP. Then, it converts the ADP produced into ATP, which is used by a luciferase to generate a light signal. Lower light output indicates less ADP was produced, meaning the kinase was inhibited.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds serially diluted in DMSO

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare the kinase reaction buffer as per the manufacturer's instructions.

  • In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).

  • Add 2 µL of FGFR1 enzyme in reaction buffer.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effect of the synthesized inhibitors.

Rationale: Cancer cell lines with known FGFR amplifications (e.g., SNU-16, gastric cancer, FGFR2 amplified) are dependent on FGFR signaling for survival.[2] Inhibiting FGFR should lead to a dose-dependent decrease in their proliferation. The MTT assay relies on mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • SNU-16 human gastric carcinoma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SNU-16 cells into a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • The next day, treat the cells with serially diluted concentrations of the test compounds (typically from 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the cellular IC₅₀ value by fitting the data to a dose-response curve.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal is to identify compounds with high potency in both biochemical and cellular assays. The data generated allows for the establishment of a structure-activity relationship (SAR), guiding the next round of inhibitor design.

Example Data Table: The following table presents hypothetical data based on published findings for indazole derivatives to illustrate SAR principles.[7][9]

Compound IDC5-Substitution (R)FGFR1 IC₅₀ (nM)SNU-16 Cell IC₅₀ (nM)
1 -Br (Intermediate)>10,000>10,000
2 3-methoxyphenyl15.0642
3 3,5-dimethoxyphenyl5.285
4 2,6-dichloro-3,5-dimethoxyphenyl2.940.5

Interpretation:

  • From Intermediate to Active Compound: The unsubstituted bromo-intermediate (1 ) is inactive. Adding a phenyl group at C5 dramatically increases potency (Compound 2 ).[9]

  • Impact of Methoxy Groups: Adding a second methoxy group at the 5-position of the phenyl ring (Compound 3 ) improves both enzymatic and cellular potency, suggesting favorable interactions in the binding pocket.

  • Role of Halogens: The introduction of chloro-substituents at the 2- and 6-positions of the phenyl ring (Compound 4 ) further enhances activity, likely by inducing a specific conformation that optimizes binding and improves cellular penetration.[9]

This iterative process of synthesis, biological testing, and SAR analysis is the cornerstone of rational drug design for developing novel FGFR inhibitors.

References

  • Cui, W., et al. (2021). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lv, B., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Wang, Y., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • So, M., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Srivastava, K., et al. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, X., et al. (2024). Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Omega. [Link]

  • Shtil, A., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. BPS Bioscience. [Link]

  • Chen, X., et al. (2024). Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4. ResearchGate. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Shi, L., et al. (2024). Design, synthesis, and biological evaluation of novel FGFR1 PROTACs. Bioorganic Chemistry. [Link]

  • Bubici, C., & Papa, S. (2014). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Future Oncology. [Link]

  • Bouhafrane, A., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Antibiotics. [Link]

  • Piras, M., et al. (2021). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. International Journal of Molecular Sciences. [Link]

  • Chaikuad, A., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • He, X., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: A Modular Approach to the Synthesis of 4-Phenoxy-1H-indazol-3-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract The 1H-indazole-3-amine scaffold is a privileged pharmacophore found in numerous clinically relevant small molecules, valued for its role as an effective hinge-binding fragment in kinases.[1] This application no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indazole-3-amine scaffold is a privileged pharmacophore found in numerous clinically relevant small molecules, valued for its role as an effective hinge-binding fragment in kinases.[1] This application note provides a comprehensive, field-proven guide for the synthesis and derivatization of a focused library of 4-phenoxy-1H-indazol-3-amine analogs. We detail a robust and modular synthetic strategy commencing from commercially available 2,6-difluorobenzonitrile. The protocol outlines a two-step synthesis of the key 4-fluoro-1H-indazol-3-amine intermediate, followed by a nucleophilic aromatic substitution (SNAr) to install a diverse array of substituted phenoxy groups at the C4-position. Furthermore, we describe subsequent derivatization protocols for the 3-amino group to expand the chemical space for rigorous Structure-Activity Relationship (SAR) exploration. This guide is intended for researchers in medicinal chemistry and drug development, providing both detailed experimental procedures and the strategic rationale behind them.

Introduction: The Significance of the Indazole Scaffold

Substituted indazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties.[1] The 1H-indazol-3-amine moiety, in particular, has garnered significant attention. It is a key structural component in several tyrosine kinase inhibitors, such as Linifanib, where it effectively interacts with the hinge region of the kinase.[1] The strategic modification of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the synthesis of 4-phenoxy-1H-indazol-3-amine derivatives. The introduction of a phenoxy group at the C4-position offers a versatile exit vector for SAR studies. By modifying the substituents on this distal phenyl ring, researchers can probe interactions with solvent-exposed regions of a binding pocket, optimize physicochemical properties like lipophilicity and solubility, and ultimately develop compounds with improved therapeutic profiles.

Synthetic Strategy & Retrosynthesis

Our synthetic approach is designed for modularity, enabling the efficient generation of a diverse library of analogs from a common intermediate. The core strategy hinges on three key transformations:

  • Indazole Ring Formation: A classical condensation reaction between a 2-halobenzonitrile and hydrazine to form the bicyclic indazole system.

  • C4-Phenoxy Installation: A nucleophilic aromatic substitution (SNAr) reaction to couple various phenols with a 4-halo-indazole intermediate.

  • SAR Derivatization: Functionalization of the 3-amino group or other positions on the indazole core to complete the SAR matrix.

The overall workflow is depicted below.

G Overall Synthetic Workflow cluster_0 Part A: Core Synthesis cluster_1 Part B: SAR Derivatization A 2,6-Difluorobenzonitrile (Starting Material) B 4-Fluoro-1H-indazol-3-amine (Key Intermediate) A->B  Hydrazine Hydrate   C 4-Phenoxy-1H-indazol-3-amine (Core Scaffold) B->C  Ar-OH, Base (K2CO3)    (SNAr Reaction)   D Final Analog Library C->D  Acylation, Alkylation, etc.  

Caption: High-level overview of the modular synthetic strategy.

Detailed Experimental Protocols

Part A: Synthesis of the Core 4-Phenoxy-1H-indazol-3-amine Scaffold

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine (Intermediate 2)

This reaction proceeds via a nucleophilic attack of hydrazine on the nitrile carbon of 2,6-difluorobenzonitrile, followed by an intramolecular cyclization with the elimination of a fluoride ion. The ortho-fluorine atom activates the nitrile for the initial attack and serves as the leaving group in the cyclization step.

  • Materials:

    • 2,6-Difluorobenzonitrile (1.0 eq)

    • Hydrazine hydrate (~80% solution, 3.0-5.0 eq)

    • Ethanol (or n-Butanol) as solvent

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq) and ethanol (approx. 5-10 mL per gram of starting material).

    • Stir the solution and add hydrazine hydrate (3.0 eq) dropwise at room temperature. Caution: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Heat the reaction mixture to reflux (approx. 80-90 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A similar procedure using 5-bromo-2-fluorobenzonitrile is reported to be complete in just 20 minutes, indicating this is a rapid transformation.[1]

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with a minimal amount of diethyl ether.

    • Dry the solid under vacuum to yield 4-fluoro-1H-indazol-3-amine as a white to off-white solid. The product is typically of high purity and can often be used in the next step without further purification.

Step 2: Synthesis of 4-(Substituted-phenoxy)-1H-indazol-3-amine (Core Scaffold 3)

This step utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] The electron-donating character of the 3-amino group and the fused ring system are sufficient to activate the C4-position for nucleophilic attack by a phenoxide, displacing the fluoride. Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity.[3]

  • Materials:

    • 4-Fluoro-1H-indazol-3-amine (1.0 eq)

    • Substituted Phenol (e.g., 4-methoxyphenol, 3-chlorophenol, etc.) (1.1-1.5 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

    • Schlenk flask or sealed vial

    • Inert atmosphere (Nitrogen or Argon)

  • Protocol:

    • To a dry Schlenk flask under an inert atmosphere, add the substituted phenol (1.2 eq) and dry DMF.

    • Add potassium carbonate (2.5 eq) and stir the suspension at room temperature for 15-20 minutes to pre-form the potassium phenoxide salt.

    • Add 4-fluoro-1H-indazol-3-amine (1.0 eq) to the suspension.

    • Heat the reaction mixture to 100-140 °C. The optimal temperature may vary depending on the nucleophilicity of the phenol.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

    • Cool the reaction to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water, followed by a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

    • The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 4-phenoxy-1H-indazol-3-amine derivative.

Part B: Derivatization of the Core Scaffold for SAR Studies

The synthesized core scaffold provides multiple handles for diversification to build a compound library.

G Key Diversification Points for SAR Studies img P1->img R1: Explore electronic & steric effects on the phenoxy ring. P2->img R2: Acylation, sulfonation, or alkylation of the 3-amino group to probe interactions. P3->img R3: Modification of the indazole core (e.g., N1-alkylation) to alter solubility and PK.

Caption: Key positions on the scaffold for chemical modification.

Protocol Example: Acylation of the 3-Amino Group (R2 Modification)

This protocol describes a standard method to form an amide linkage, a common modification in kinase inhibitor design.[1]

  • Materials:

    • 4-Phenoxy-1H-indazol-3-amine derivative (1.0 eq)

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Carboxylic acid (1.1 eq)

    • Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDC

    • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

    • Apolar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Protocol (using an Acyl Chloride):

    • Dissolve the 4-phenoxy-1H-indazol-3-amine derivative (1.0 eq) in dry DCM in a round-bottom flask.

    • Add DIPEA (2.5 eq) and cool the solution to 0 °C in an ice bath.

    • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC/LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final N-acylated derivative.

Compound Characterization & Data Analysis

Rigorous characterization is essential to confirm the structure and purity of each synthesized analog before biological testing.

G Post-Synthesis Analytical Workflow A Crude Product (Post-Workup) B Purification (Flash Chromatography or Recrystallization) A->B C Purity Assessment (>95%) (HPLC/UPLC) B->C D Identity Confirmation (HRMS, ¹H & ¹³C NMR) C->D E Qualified Compound (For Biological Screening) D->E

Caption: Standard workflow for compound purification and validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[4] Key diagnostic signals include the disappearance of the C4-F coupling in the ¹³C NMR spectrum and the appearance of new aromatic signals corresponding to the phenoxy moiety.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. For SAR studies, a purity of >95% is typically required to ensure that the observed biological activity is attributable to the target compound.[5]

SAR Data Presentation & Interpretation

Once a library of analogs has been synthesized and tested, the data should be organized to facilitate SAR analysis. A structured table is the most effective format.

Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay

Cmpd IDR¹ (Phenoxy Sub.)R² (Amide Group)Kinase IC₅₀ (nM)
3a H-NH₂850
4a 4-OCH₃-NH₂620
4b 4-Cl-NH₂910
4c 3-CF₃-NH₂1250
5a H-NH-C(O)CH₃150
5b 4-OCH₃-NH-C(O)CH₃45
5c 4-OCH₃-NH-C(O)c-Pr38
5d 4-Cl-NH-C(O)CH₃210

Interpretation Insights:

  • R² Amide is Crucial: Comparing the parent amine 3a (850 nM) to the N-acetyl derivative 5a (150 nM) suggests the amide group provides a key interaction (e.g., a hydrogen bond) that significantly improves potency.

  • R¹ Electronics Matter: For the N-acetyl series, comparing the electron-donating 4-OCH₃ group (5b , 45 nM) to the electron-withdrawing 4-Cl group (5d , 210 nM) indicates a preference for electron-rich substituents on the phenoxy ring. This may suggest a favorable interaction with a hydrophobic pocket that has some polar character.

  • Synergistic Effects: The combination of the optimal R¹ (4-OCH₃) and R² (-NH-C(O)CH₃) in compound 5b results in a dramatic increase in potency, highlighting a synergistic relationship between these two positions. Further optimization around the acetyl group (e.g., cyclopropyl in 5c ) yields a marginal improvement, suggesting this vector is well-explored.

Conclusion

This application note provides a robust, modular, and rationally designed synthetic strategy for the creation of 4-phenoxy-1H-indazol-3-amine libraries for SAR studies. By establishing a reliable route to a key 4-fluoro intermediate, researchers can efficiently access a wide range of analogs through a divergent synthetic approach. The detailed protocols for synthesis, derivatization, and characterization, coupled with a framework for SAR data analysis, provide a comprehensive resource for drug discovery teams aiming to exploit the therapeutic potential of the indazole scaffold.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Wang, C., Zhu, M., Long, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [PMC - NIH]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Retrieved from [Link]

  • Ohta, A., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed. Available at: [Link]

  • Didier, A., et al. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Zloh, M., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. Available at: [Link]

  • Yoshikawa, S., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. Available at: [Link]

  • Frank, S. A., et al. (2021). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Roy, K., et al. (2020). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. PubMed. Available at: [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]

  • Roussel, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Singh, P., et al. (2021). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights. Available at: [Link]

  • Rivera, G., et al. (2018). Principally SAR features derived from the 2-phenyl-2H-indazole derivatives... ResearchGate. Available at: [Link]

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Method

Application Note: A Framework for Kinase Profiling of 4-Phenoxy-1H-indazol-3-amine Derivatives

Introduction Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly canc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within this landscape, the 4-phenoxy-1H-indazol-3-amine scaffold has emerged as a privileged structure. This moiety is known to act as an effective hinge-binding fragment, a key interaction for many ATP-competitive kinase inhibitors, making it a promising starting point for the development of novel therapeutics.[3]

Successful kinase inhibitor development hinges on a thorough understanding of a compound's potency, selectivity, and mechanism of action.[1] Kinase profiling, the process of assessing an inhibitor against a panel of kinases, is essential for identifying on-target activity, flagging potential off-target liabilities that could lead to toxicity, and guiding medicinal chemistry efforts.[2][4] This document, intended for researchers in drug discovery, provides a comprehensive, two-part framework for the robust profiling of 4-phenoxy-1H-indazol-3-amine derivatives.

This guide details protocols for:

  • Biochemical Profiling: To determine the direct inhibitory activity and selectivity of compounds against purified kinase enzymes.

  • Cellular Profiling: To confirm target engagement and assess the functional consequences of kinase inhibition within a physiological context.

By integrating these approaches, researchers can build a comprehensive data package to validate hits, optimize leads, and confidently advance promising candidates toward clinical development.

Part I: Biochemical Profiling for Potency and Selectivity

The initial step in characterizing a novel inhibitor is to measure its direct effect on the enzymatic activity of purified kinases.[5] This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce kinase activity by 50%. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an industry-standard method due to its high sensitivity, broad applicability across the kinome, and high-throughput compatibility.[6][7]

Principle of the ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[6] It is a two-step process:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to stop the enzymatic reaction and eliminate any remaining ATP.[8]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[6][8]

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
Protocol: IC50 Determination using ADP-Glo™ Assay

This protocol is designed for a 384-well plate format but can be adapted. Optimization of enzyme and substrate concentrations is crucial for robust results.[9]

Materials and Reagents:

  • 4-phenoxy-1H-indazol-3-amine derivatives (solubilized in 100% DMSO)

  • Recombinant Kinase(s) of interest

  • Kinase-specific substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Staurosporine (positive control)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is recommended.

    • Causality: Performing dilutions in DMSO prevents compound precipitation and ensures accurate concentrations before dilution into aqueous buffer.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of the assay plate. Include DMSO-only wells for 0% inhibition (high signal) and staurosporine for 100% inhibition (low signal) controls.[10]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme in kinase buffer.

    • Add the kinase solution to each well containing the compound/controls and incubate for 15-30 minutes at room temperature.[11]

    • Causality: This pre-incubation step allows the compound to bind to the kinase and reach equilibrium before the reaction is initiated, ensuring a more accurate measurement of potency.[12]

    • Prepare a master mix containing the substrate and ATP in kinase buffer.

    • Initiate the reaction by adding the ATP/substrate mix to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 1-2 hours.[11] The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction. Incubate for 40 minutes at room temperature.[13]

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation
  • Normalize Data: Convert raw luminescence units (RLU) to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Selectivity Profiling: To assess selectivity, the IC50 values for a lead compound should be determined against a panel of diverse kinases. The results can be presented in a table for clear comparison.

Table 1: Sample Biochemical Profiling Data for Compound "INDZ-A"

Kinase TargetIC50 (nM)
ABL1 8.5
ABL1 (T315I)>10,000
SRC250
LCK475
EGFR1,500
VEGFR2890
CDK2>10,000

This sample data suggests that INDZ-A is a potent inhibitor of ABL1 but lacks activity against the common T315I resistance mutation and shows significantly weaker activity against other tested kinases, indicating a degree of selectivity.

Part II: Cellular Profiling for Target Engagement and Function

While biochemical assays are essential, they do not fully predict a compound's efficacy in a living system.[14] Cellular assays are a critical next step to assess cell permeability, target engagement in the presence of endogenous ATP concentrations, and the functional downstream effects of kinase inhibition.[15]

Protocol 1: Live-Cell Target Engagement with the NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific kinase target in living cells.[16]

Principle of NanoBRET™: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the kinase of interest) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site).[16] When an unlabeled test compound enters the cell and binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[16] This displacement is measured to quantify the compound's apparent affinity for the target in its native cellular environment.[15]

Signaling_Pathway cluster_0 Cellular Environment Target Target Kinase (fused to NanoLuc) BRET_Signal BRET Signal (Decreases) Target->BRET_Signal Tracer Fluorescent Tracer Tracer->Target Binds (generates BRET) Inhibitor Indazol-3-amine Derivative Inhibitor->Target Binds & Displaces Tracer

Caption: Principle of the NanoBRET™ Target Engagement assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[17]

    • Plate the transfected cells in a white, tissue culture-treated 96- or 384-well plate and allow them to adhere and express the fusion protein (typically 18-24 hours).[17][18]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the 4-phenoxy-1H-indazol-3-amine derivatives in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ tracer and NanoLuc® substrate in Opti-MEM® as per the manufacturer's protocol.[18]

    • Add the test compounds to the cells, followed immediately by the tracer/substrate mixture.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Measure both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~610nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio against the log[inhibitor] concentration to determine the cellular IC50 value.

Protocol 2: Functional Assessment by Western Blot for Substrate Phosphorylation

A definitive way to confirm functional kinase inhibition is to measure the phosphorylation status of a known downstream substrate of the target kinase.[19] Western blotting is a standard technique for this purpose.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line where the target kinase is active) and grow to ~80% confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.[20]

    • Causality: Phosphatase inhibitors are essential to prevent the enzymatic removal of phosphate groups from proteins after cell lysis, thereby preserving the phosphorylation state for accurate detection.

  • Protein Quantification, SDS-PAGE, and Transfer:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the samples to equal protein concentration, add Laemmli sample buffer, and denature by boiling.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[20]

    • Causality: BSA is preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (caseins) that can cause high background.[21] Avoid phosphate-based buffers (PBS) as they can interfere with antibody binding.[22]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Image the blot using a chemiluminescence detector.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein (e.g., anti-total-STAT3).

Data Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein signal, provides strong evidence of functional on-target kinase inhibition in a cellular context.

Conclusion

The systematic profiling of 4-phenoxy-1H-indazol-3-amine derivatives using a combination of biochemical and cellular assays provides a robust and reliable path for lead compound characterization. This integrated approach ensures that decisions are based not only on raw potency but also on a compound's selectivity, its ability to engage its target in a complex cellular milieu, and its capacity to elicit a functional biological response. By following these detailed protocols, researchers can generate the high-quality, validated data necessary to drive successful kinase inhibitor drug discovery programs.

References

  • Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Wang, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4079. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Engel, J., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(19), 6939. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Seethala, R., & Zhang, R. (Eds.). (2012). Assay Development for Protein Kinase Enzymes. In Handbook of Assay Development in Drug Discovery. CRC Press. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Al-Johani, H., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Link]

  • ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. [Link]

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Application

Application Notes and Protocols for Apoptosis Induction by 4-phenoxy-1H-indazol-3-amine Analogues

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the induction of apoptosis by 4-phenoxy-1H-indazol-3-amine analogues. It offers insights into the mecha...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the induction of apoptosis by 4-phenoxy-1H-indazol-3-amine analogues. It offers insights into the mechanism of action and provides comprehensive, field-proven protocols for evaluating the pro-apoptotic efficacy of this class of compounds.

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, with several indazole-based agents approved for cancer therapy.[1] The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment for various kinases, and its derivatives are being actively investigated for their anticancer properties.[2] One promising avenue of research is the development of 4-phenoxy-1H-indazol-3-amine analogues as inducers of apoptosis, a programmed cell death mechanism that is often dysregulated in cancer. Understanding the molecular pathways triggered by these compounds and having robust methods to assess their activity are crucial for their development as potential therapeutic agents.

Unraveling the Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

While the precise molecular targets of 4-phenoxy-1H-indazol-3-amine analogues are a subject of ongoing investigation, studies on closely related 1H-indazole-3-amine derivatives strongly suggest that they induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.

The prevailing model suggests that these indazole analogues may act as inhibitors of anti-apoptotic Bcl-2 proteins.[3] By binding to and neutralizing these survival proteins, the indazole compounds can unleash the pro-apoptotic effectors Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, culminating in the execution of apoptosis.

Furthermore, there is evidence to suggest a potential involvement of the p53 tumor suppressor pathway.[3][4] It is plausible that these compounds could activate p53, which in turn can transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax, further amplifying the apoptotic signal.

Apoptosis_Pathway cluster_0 4-phenoxy-1H-indazol-3-amine Analogue cluster_1 Cellular Response Compound 4-phenoxy-1H-indazol-3-amine Analogue Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition p53 p53 Activation Compound->p53 Activation? Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax Upregulation

Figure 1: Proposed intrinsic apoptotic pathway induced by 4-phenoxy-1H-indazol-3-amine analogues.

Data Presentation: In Vitro Activity of 1H-indazole-3-amine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of a representative 1H-indazole-3-amine derivative, compound 6o, against a panel of human cancer cell lines.[2] This data highlights the potential of this scaffold to exhibit potent and selective anticancer activity.

CompoundCell LineCancer TypeIC50 (µM)
6o K562Chronic Myeloid Leukemia5.15
A549Lung Cancer>50
PC-3Prostate Cancer>50
HepG2Liver Cancer>50
HEK-293Normal Kidney Cells33.2

Table 1: In vitro anticancer activity of a representative 1H-indazole-3-amine derivative (compound 6o). Data sourced from Wang et al. (2023).[2]

Experimental Protocols

The following protocols are designed to be self-validating systems for the assessment of apoptosis induction by 4-phenoxy-1H-indazol-3-amine analogues.

Protocol 1: Assessment of Cell Viability using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the cytotoxic concentration range of the test compounds.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the 4-phenoxy-1H-indazol-3-amine analogues in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay is a cornerstone for apoptosis detection. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 4-phenoxy-1H-indazol-3-amine analogues at concentrations around their IC50 values for a predetermined time (e.g., 24 hours). Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Experimental_Workflow cluster_workflow Apoptosis Detection Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with 4-phenoxy-1H-indazol-3-amine Analogues Start->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV_PI WesternBlot Western Blot (Bax, Bcl-2, Caspase-3) Harvest->WesternBlot CaspaseAssay Caspase-3 Activity Assay Harvest->CaspaseAssay Analysis Data Analysis and Interpretation AnnexinV_PI->Analysis WesternBlot->Analysis CaspaseAssay->Analysis

Figure 2: Experimental workflow for evaluating apoptosis induction.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Rationale: Western blotting allows for the semi-quantitative detection of specific proteins involved in the apoptotic cascade. Monitoring the expression levels of key Bcl-2 family members (Bax and Bcl-2) and the cleavage of executioner caspases (e.g., Caspase-3) provides mechanistic insights into how the compounds induce apoptosis. A decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax, leading to an increased Bax/Bcl-2 ratio, is a hallmark of the intrinsic apoptotic pathway.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Protocol 4: Caspase-3 Activity Assay

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical step leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis. A direct measurement of its enzymatic activity provides a functional confirmation of apoptosis induction.

Procedure:

  • Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting, ensuring the lysis buffer is compatible with the caspase activity assay kit.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

  • Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. (n.d.). ResearchGate. [Link]

  • p53-dependent apoptosis pathways. (2000). PubMed. [Link]

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Method

Application Note and Protocols for Cell Cycle Analysis of Cells Treated with 4-phenoxy-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold and the Cell Cycle The 1H-indazole-3-amine chemical scaffold is a privileged structure in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Cell Cycle

The 1H-indazole-3-amine chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have been shown to exhibit a range of activities, including potent inhibition of protein kinases, which are critical regulators of the cell cycle.[3] Dysregulation of the cell cycle is a hallmark of cancer, making inhibitors that can induce cell cycle arrest a key focus of anti-cancer drug discovery.[4][5][6]

This application note provides a comprehensive guide for the characterization of the cell cycle effects of a novel indazole derivative, 4-phenoxy-1H-indazol-3-amine . While the specific biological activities of this particular compound are under investigation, its structural similarity to known anti-proliferative agents suggests its potential to modulate cell cycle progression.[2][3] The following protocols are designed to provide a robust framework for determining the concentration- and time-dependent effects of this and other novel small molecules on the cell cycle of cultured cancer cells.

The primary method detailed herein is flow cytometric analysis of cellular DNA content using propidium iodide (PI) staining.[7][8] This powerful technique allows for the rapid quantification of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), providing critical insights into the compound's mechanism of action.[7][9]

I. Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a technology that measures and analyzes the physical and chemical characteristics of single particles, in this case, individual cells, as they pass through a laser beam. For cell cycle analysis, a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used.[7][8] The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell.

This allows for the discrimination of cell populations based on their cell cycle phase:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, and thus have a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.

By treating cells with a compound of interest and subsequently analyzing their DNA content, we can determine if the compound induces a block at a specific phase of the cell cycle.[10][9]

II. Experimental Design and Workflow

A logical workflow is crucial for obtaining reliable and interpretable data. The following diagram outlines the key steps in assessing the cell cycle effects of 4-phenoxy-1H-indazol-3-amine.

CellCycleWorkflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_staining Phase 3: Sample Preparation for Flow Cytometry cluster_analysis Phase 4: Data Acquisition and Analysis start Select Cancer Cell Line culture Culture Cells to Exponential Growth start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with 4-phenoxy-1H-indazol-3-amine (Dose-Response & Time-Course) seed->treat control Include Vehicle Control (e.g., DMSO) seed->control harvest Harvest and Count Cells treat->harvest control->harvest fix Fix Cells (e.g., with Ethanol) harvest->fix stain Stain with Propidium Iodide & RNase fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze interpret Interpret Results & Determine IC50 for Cell Cycle Arrest analyze->interpret

Figure 1: Experimental workflow for cell cycle analysis. A systematic approach from cell culture to data interpretation is essential for robust results.

III. Detailed Protocols

A. Cell Culture and Treatment

Rationale: The choice of cell line and ensuring cells are in an asynchronous, exponential growth phase are critical for observing clear cell cycle effects. A dose-response and time-course experiment will reveal the potency and kinetics of the compound's activity.

Materials:

  • Selected cancer cell line (e.g., K562, a chronic myeloid leukemia cell line, has been used to study other indazole derivatives[2][3])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-phenoxy-1H-indazol-3-amine (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding:

    • Culture the chosen cell line to approximately 70-80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into 6-well plates at a density that will allow for exponential growth throughout the treatment period (e.g., 2 x 10^5 cells/well).

    • Allow cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 4-phenoxy-1H-indazol-3-amine in complete culture medium from the DMSO stock. A suggested starting concentration range is 0.1 µM to 50 µM.

    • Also prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

B. Sample Preparation for Flow Cytometry (Propidium Iodide Staining)

Rationale: Fixation with ethanol permeabilizes the cell membrane and preserves the cellular structure. Propidium iodide can then enter the cell and intercalate with DNA. RNase treatment is crucial to prevent the staining of double-stranded RNA, which would otherwise interfere with the DNA content analysis.[7][8]

Materials:

  • Cold PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (see table below)

  • RNase A

  • Flow cytometry tubes

PI Staining Solution Preparation:

ComponentFinal ConcentrationFor 10 mL Solution
Propidium Iodide50 µg/mL100 µL of 5 mg/mL stock
RNase A100 µg/mL10 µL of 10 mg/mL stock
Triton X-1000.1% (v/v)10 µL of 10% stock
Sodium Citrate0.1% (w/v)10 mg
PBSto 10 mLto 10 mL

Protocol:

  • Cell Harvesting:

    • Adherent cells: Remove the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

    • Incubate the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of the PI Staining Solution.[11]

    • Incubate for 30 minutes at room temperature in the dark.[11]

    • Transfer the stained cells to flow cytometry tubes.

C. Data Acquisition and Analysis

Rationale: A flow cytometer will measure the fluorescence intensity of PI in each cell. The resulting data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.[9] Software models are then used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

Protocol:

  • Flow Cytometer Setup:

    • Calibrate the flow cytometer according to the manufacturer's instructions.

    • Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population.

    • Use a stained vehicle control sample to adjust the fluorescence detector voltage so that the G0/G1 peak is centered appropriately on the histogram.

  • Data Acquisition:

    • Acquire data for each sample, collecting at least 10,000 events (cells) per sample.

    • Ensure a consistent and slow flow rate to obtain accurate measurements.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the generated FCS files.

    • Gate the single-cell population using an FSC-A vs FSC-H plot to exclude doublets.

    • Generate a histogram of the PI fluorescence for the single-cell population.

    • Apply a cell cycle model (e.g., Watson, Dean-Jett-Fox) to the histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases.

IV. Interpreting the Results

The primary output of this analysis will be a table and graphical representation of the cell cycle distribution for each concentration of 4-phenoxy-1H-indazol-3-amine at each time point.

Example Data Table:

Treatment Concentration (µM)% G0/G1% S% G2/M
Vehicle Control (0)55.228.316.5
160.125.414.5
575.812.112.1
1082.35.612.1
2565.48.925.7

Interpretation of Potential Outcomes:

  • G0/G1 Arrest: An increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases suggests that the compound prevents cells from entering the DNA synthesis phase.[4][5] This is a common mechanism for kinase inhibitors that target CDKs involved in the G1/S transition.

  • S Phase Arrest: Accumulation of cells in the S phase may indicate that the compound interferes with DNA replication.

  • G2/M Arrest: An increase in the G2/M population suggests the compound may be inhibiting proteins required for entry into mitosis or is causing DNA damage that activates the G2 checkpoint.[6]

  • Sub-G1 Peak: The appearance of a population of cells with less than 2N DNA content (a "sub-G1" peak) is indicative of apoptosis, as the DNA becomes fragmented.

The following diagram illustrates the key regulatory points in the cell cycle that could be targeted by a novel compound.

CellCycle cluster_inhibition Potential Inhibition by 4-phenoxy-1H-indazol-3-amine G1 G1 S S G1->S G1/S Checkpoint (CDK4/6, CDK2) inhib_G1S Arrest in G1 G2 G2 S->G2 DNA Replication M M G2->M G2/M Checkpoint (CDK1) inhib_G2M Arrest in G2/M M->G1

Figure 2: Key checkpoints in the cell cycle. Analysis of cell cycle distribution can indicate which checkpoint is affected by the test compound.

V. Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Positive Controls: Include a compound with a known cell cycle arrest mechanism (e.g., Nocodazole for G2/M arrest, or a known CDK4/6 inhibitor for G1 arrest) to validate the experimental setup and analysis.

  • Negative/Vehicle Controls: A vehicle control (e.g., DMSO) is crucial to account for any effects of the solvent on the cell cycle.

  • Replicates: Perform each experiment with at least three biological replicates to ensure the observed effects are consistent and to allow for statistical analysis.

  • Doublet Discrimination: Always include a step in the analysis to exclude cell doublets or aggregates, as these can be misinterpreted as G2/M cells.

  • Confirmation of Mechanism: If a specific cell cycle arrest is observed, further experiments, such as Western blotting for key cell cycle proteins (e.g., cyclins, CDKs, p21, p27), should be performed to confirm the mechanism of action.

By adhering to these rigorous protocols and validation steps, researchers can confidently characterize the cell cycle effects of 4-phenoxy-1H-indazol-3-amine and other novel compounds, providing valuable insights for drug development.

References

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Auctores Publishing. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Induction of DNA damage, apoptosis and cell cycle perturbation mediate cytotoxic activity of new 5-aminosalicylate-4-thiazolinone hybrid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-phenoxy-1H-indazol-3-amine

Welcome to the technical support center for the synthesis of 4-phenoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-phenoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to navigate the potential challenges of this multi-step synthesis and achieve optimal results.

Introduction

4-phenoxy-1H-indazol-3-amine is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in various pharmacologically active compounds. The synthesis of this molecule, while conceptually straightforward, can present several practical challenges that may impact yield, purity, and scalability. This guide will focus on two primary synthetic routes and provide detailed insights into optimizing each step.

Part 1: Synthetic Strategies and Workflow

The synthesis of 4-phenoxy-1H-indazol-3-amine can be approached via two principal retrosynthetic pathways. The choice between these routes will often depend on the availability of starting materials and the specific capabilities of the laboratory.

Route A: Indazole Formation Followed by C-O Coupling

This route prioritizes the early construction of the indazole core, followed by the introduction of the phenoxy group.

Route A A 4-Halo-2-fluorobenzonitrile B 4-Halo-1H-indazol-3-amine A->B Hydrazine Hydrate C 4-Phenoxy-1H-indazol-3-amine B->C:w Ullmann Coupling Phenol Phenol Phenol:e->C

Caption: Synthetic workflow for Route A.

Route B: C-O Coupling Followed by Indazole Formation

In this alternative approach, the phenoxy ether linkage is established first, followed by the cyclization to form the indazole ring.

Route B D 4-Halo-2-fluorobenzonitrile E 4-Phenoxy-2-fluorobenzonitrile D->E:w Ullmann Coupling F 4-Phenoxy-1H-indazol-3-amine E->F Hydrazine Hydrate Phenol Phenol Phenol:e->E

Caption: Synthetic workflow for Route B.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-phenoxy-1H-indazol-3-amine, categorized by the synthetic step.

Step 1: Synthesis of the 3-Aminoindazole Core (from 2-Fluorobenzonitrile derivative)

This reaction involves the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting benzonitrile. 1. Insufficient reaction temperature: The cyclization step often requires elevated temperatures to proceed efficiently. 2. Poor quality of hydrazine hydrate: Old or improperly stored hydrazine hydrate can be less reactive. 3. Solvent choice: The polarity and boiling point of the solvent can significantly impact the reaction rate.1. Increase reaction temperature: Gradually increase the temperature to the reflux temperature of the chosen solvent. Common solvents include ethanol, n-butanol, or 2-methoxyethanol.[1] 2. Use fresh hydrazine hydrate: Ensure the hydrazine hydrate is of high purity and has been stored correctly. 3. Solvent optimization: Consider using a higher boiling point solvent like n-butanol or employing a pressure reactor for solvents with lower boiling points to achieve higher temperatures.[2]
Formation of multiple products (isomers). 1. Lack of regioselectivity: In some cases, the cyclization can lead to the formation of the undesired 2H-indazole isomer. 2. Side reactions of hydrazine: Hydrazine can potentially react with other functional groups on the starting material.1. Control reaction conditions: Carefully control the reaction temperature and time. In some instances, the choice of solvent can influence the regioselectivity. 2. Purification: Isomeric products can often be separated by column chromatography. Careful selection of the eluent system is crucial.
Product precipitates out of solution, making stirring difficult. Low solubility of the product: The 3-aminoindazole product may have limited solubility in the reaction solvent at room temperature.Use a co-solvent or a larger volume of solvent: Adding a co-solvent in which the product is more soluble can help. Alternatively, increasing the total volume of the reaction solvent can prevent precipitation.
Step 2: Ullmann C-O Coupling (to introduce the phenoxy group)

This step involves a copper-catalyzed coupling between a halo-indazole and phenol (Route A) or a halo-benzonitrile and phenol (Route B).

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired ether product. 1. Catalyst deactivation: The copper catalyst can be poisoned by impurities or coordinating functional groups on the substrate. 2. Inappropriate ligand: The choice of ligand is critical for an efficient Ullmann coupling. 3. Suboptimal base: The strength and solubility of the base play a key role in the reaction.1. Use high-purity reagents: Ensure all starting materials, solvents, and the copper catalyst are of high purity. 2. Ligand screening: If yields are low, consider screening different ligands. Amino acids like L-proline or N,N-dimethylglycine have been shown to promote Ullmann-type reactions. 3. Base optimization: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent.
N-Arylation or C-N coupling side reactions. Presence of unprotected N-H and amino groups: The indazole N-H and the 3-amino group are nucleophilic and can compete with the phenol in the coupling reaction.1. Use of protecting groups: Consider protecting the indazole N-H and/or the 3-amino group prior to the Ullmann coupling. Common protecting groups for amines include Boc or Cbz, while the indazole N-H can be protected with a variety of groups such as SEM or THP.[3] 2. Careful control of reaction conditions: Lowering the reaction temperature or using a milder base may favor the desired O-arylation over N-arylation.
Homocoupling of the aryl halide. Reaction conditions favoring homocoupling: This can occur at high temperatures or with certain catalyst systems.Optimize catalyst and ligand concentration: Adjusting the ratio of copper catalyst to ligand can sometimes suppress homocoupling.
Difficulty in removing the copper catalyst after the reaction. Formation of insoluble copper salts or complexes. Acidic workup: A mild acidic wash (e.g., with dilute HCl or ammonium chloride solution) during the workup can help to dissolve and remove copper salts. Filtration through Celite: Passing the crude reaction mixture through a pad of Celite can help to remove finely dispersed copper solids.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferred?

A1: The choice between Route A and Route B often depends on the commercial availability and cost of the starting materials. If a suitable 4-halo-2-fluorobenzonitrile is readily available, Route A might be more direct. However, if 4-phenoxy-2-fluorobenzonitrile can be synthesized efficiently, Route B avoids potential complications of performing the Ullmann coupling on the indazole core, which contains multiple nucleophilic sites.

Q2: What are the key safety precautions to consider when working with hydrazine hydrate?

A2: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Due to its flammability, it should be kept away from ignition sources.

Q3: Can I use a palladium-catalyzed Buchwald-Hartwig amination for the C-O coupling step instead of an Ullmann coupling?

A3: While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, its application in C-O coupling is also known, though sometimes more challenging. For C-O coupling, Ullmann-type reactions are often the first choice, especially on an industrial scale due to the lower cost of copper compared to palladium. However, if Ullmann coupling proves problematic, exploring Buchwald-Hartwig conditions with appropriate ligands could be a viable alternative.

Q4: How can I monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the indazole formation and the Ullmann coupling. Staining with a potassium permanganate solution can be useful for visualizing the products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: What is the best way to purify the final product, 4-phenoxy-1H-indazol-3-amine?

A5: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel is a standard and effective purification method.

Part 4: Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of 4-Bromo-1H-indazol-3-amine (Intermediate for Route A)

This protocol is adapted from general procedures for the synthesis of substituted 3-aminoindazoles.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add n-butanol (5-10 mL per gram of benzonitrile) to the flask, followed by hydrazine hydrate (3.0-5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Filter the solid product and wash with cold ethanol. If no solid precipitates, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Protocol 2: Synthesis of 4-Phenoxy-1H-indazol-3-amine via Ullmann Coupling (Route A)

This protocol is a general procedure for an Ullmann-type C-O coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-indazol-3-amine (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as L-proline (0.2 eq).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent, followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Degas the reaction mixture with nitrogen or argon for 15-20 minutes. Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 5: Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of 4-phenoxy-1H-indazol-3-amine. Please note that these are representative values and may vary.

Reaction Step Starting Material Reagents and Conditions Typical Yield Reference
Indazole Formation 4-Bromo-2-fluorobenzonitrileHydrazine hydrate, n-butanol, reflux70-90%[4][5]
Ullmann C-O Coupling 4-Bromo-1H-indazol-3-aminePhenol, CuI, L-proline, K₂CO₃, DMSO, 110 °C50-70%General Ullmann Conditions
Indazole Formation 4-Phenoxy-2-fluorobenzonitrileHydrazine hydrate, ethanol, reflux75-95%General Indazole Synthesis

Part 6: Visualization of Key Relationships

Troubleshooting Logic Flow

The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Indazole Indazole Formation Step->Indazole Step 1 Ullmann Ullmann Coupling Step->Ullmann Step 2 Temp Check Temperature Indazole->Temp Hydrazine Check Hydrazine Quality Indazole->Hydrazine Solvent Optimize Solvent Indazole->Solvent Catalyst Check Catalyst/Ligand Ullmann->Catalyst Base Optimize Base Ullmann->Base Protection Consider Protecting Groups Ullmann->Protection

Caption: A logical flow for troubleshooting the synthesis.

References

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Organic Chemistry Portal. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]

  • PubMed. Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Google Patents.
  • Google Patents. Synthetic method of 4-phenoxyphenol.
  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]

  • ResearchGate. Ullmann reaction of substituted aryl halide and phenol compound. [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. [Link]

  • PrepChem. Synthesis of 3-amino-4-phenoxyphenol. [Link]

  • ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

  • ChemSynthesis. 1-phenyl-1H-indazol-3-ol. [Link]

  • ResearchGate. Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. [Link]

Sources

Optimization

Technical Support Center: Stability of 4-phenoxy-1H-indazol-3-amine in Solution

Welcome to the technical support center for 4-phenoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-phenoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity of your results by understanding and controlling the stability of 4-phenoxy-1H-indazol-3-amine.

Introduction: Understanding the Stability of 4-phenoxy-1H-indazol-3-amine

4-phenoxy-1H-indazol-3-amine is a heterocyclic compound with a structure that suggests potential for both therapeutic applications and certain stability challenges. The molecule incorporates an indazole ring, a primary amine, and a phenoxy ether linkage. Each of these functional groups can be susceptible to degradation under specific environmental conditions. The indazole ring itself is a stable aromatic system[1]. However, the amine and ether functionalities can be prone to oxidative, photolytic, and pH-dependent degradation. This guide will walk you through the potential stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-phenoxy-1H-indazol-3-amine in solution?

A1: The stability of 4-phenoxy-1H-indazol-3-amine in solution is primarily influenced by the following factors:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation or alter the ionization state of the molecule, affecting its reactivity.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation. Molecules with extended conjugation, like indazole derivatives, can be susceptible to photodegradation[2].

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly of the amine and phenoxy groups.

  • Solvent: The choice of solvent can impact solubility and may also participate in degradation reactions.

Q2: What is the recommended solvent for dissolving and storing 4-phenoxy-1H-indazol-3-amine?

A2: For initial dissolution, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used for compounds of this class. For aqueous-based biological assays, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Direct dissolution in aqueous buffers may be challenging due to limited solubility. When preparing aqueous solutions, it is advisable to use freshly prepared buffers and to minimize the final concentration of the organic co-solvent to avoid toxicity in cellular assays.

Q3: How should I store stock solutions of 4-phenoxy-1H-indazol-3-amine?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C to minimize thermal degradation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is best practice to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: Can I expect 4-phenoxy-1H-indazol-3-amine to be stable in my cell culture medium?

A4: Stability in cell culture medium can be variable and should be experimentally verified. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and bicarbonate, which can create a buffered environment (typically pH 7.2-7.4). Potential issues include:

  • Precipitation: The compound may precipitate out of the medium over time, especially at higher concentrations.

  • Degradation: The components of the medium and the physiological temperature (37°C) can contribute to degradation over the course of a multi-day experiment. It is recommended to perform a stability study in the specific medium to be used.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with 4-phenoxy-1H-indazol-3-amine.

Problem Potential Cause Troubleshooting Steps
Precipitation of the compound in aqueous buffer. - Low aqueous solubility. - Exceeding the solubility limit upon dilution from organic stock. - Change in pH affecting the ionization state and solubility.1. Decrease the final concentration. 2. Increase the percentage of organic co-solvent (e.g., DMSO), but keep it below cytotoxic levels (typically <0.5% v/v for most cell lines). 3. Use a sonicator to aid dissolution. 4. Visually inspect for precipitation before each use.
Loss of biological activity over time. - Chemical degradation of the compound in the experimental solution (e.g., cell culture medium). - Adsorption of the compound to plasticware.1. Perform a time-course stability study using HPLC to quantify the compound's concentration in your experimental medium at different time points. 2. Prepare fresh working solutions immediately before each experiment. 3. Use low-adsorption plasticware if available.
Appearance of new peaks in HPLC analysis of the stock solution. - Degradation due to improper storage (exposure to light, oxygen, or elevated temperature).1. Review storage conditions. Ensure the solution is stored at or below -20°C and protected from light. 2. Prepare a fresh stock solution from solid material. 3. Confirm the purity of the solid material by HPLC-MS to rule out impurities from synthesis.
Inconsistent experimental results between batches. - Variability in the purity of the solid compound. - Inconsistent preparation of solutions. - Degradation of older stock solutions. 1. Always use a freshly prepared stock solution or one that has been confirmed to be stable. 2. Standardize the solution preparation protocol. 3. Characterize each new batch of solid compound for purity before use.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is crucial to perform stability studies under your specific experimental conditions.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine an appropriate solvent and estimate the solubility of 4-phenoxy-1H-indazol-3-amine.

Methodology:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) into several vials.

  • Add a measured volume (e.g., 100 µL) of different solvents (e.g., water, PBS, DMSO, ethanol) to each vial.

  • Vortex each vial for 2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add more solvent in measured increments until precipitation is observed to estimate the saturation solubility.

  • If the compound does not dissolve, gently warm the solution or sonicate to see if dissolution can be achieved.

Protocol 2: HPLC-Based Stability Study in Solution

Objective: To quantify the degradation of 4-phenoxy-1H-indazol-3-amine in a specific solution over time.

Methodology:

  • Prepare a stock solution of 4-phenoxy-1H-indazol-3-amine in an appropriate organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Prepare the test solution by diluting the stock solution into the desired buffer or medium (e.g., PBS, cell culture medium) to the final working concentration.

  • Divide the test solution into several aliquots in separate vials.

  • Store the aliquots under the desired experimental conditions (e.g., 37°C, room temperature, protected from light, exposed to light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot and immediately analyze it by HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

Data Presentation:

The results of the stability study can be summarized in a table:

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
248.282
487.171
Protocol 3: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products.

Methodology:

  • Prepare solutions of 4-phenoxy-1H-indazol-3-amine in a suitable solvent.

  • Expose the solutions to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C in the dark for 48 hours.

    • Photolytic: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[3][4]. A control sample should be protected from light.

  • Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.

Visualizing Experimental Workflows

Workflow for Assessing Solution Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (Dilute in test buffer/medium) prep_stock->prep_work incubate Incubate under Experimental Conditions (e.g., 37°C, light/dark) prep_work->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample hplc HPLC Analysis sample->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Workflow for HPLC-based stability assessment of 4-phenoxy-1H-indazol-3-amine in solution.

Potential Degradation Pathways

The chemical structure of 4-phenoxy-1H-indazol-3-amine suggests several potential degradation pathways under forced conditions:

  • Hydrolysis: Under strongly acidic or basic conditions, the phenoxy ether linkage could potentially undergo hydrolysis, although this is generally a stable bond.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to a variety of products. The electron-rich indazole ring can also be a target for oxidation.

  • Photodegradation: Aromatic systems can undergo complex reactions upon exposure to light, including ring opening or polymerization.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main 4-phenoxy-1H-indazol-3-amine acid Acid/Base (Hydrolysis) main->acid oxygen Oxygen/Peroxide (Oxidation) main->oxygen light UV/Visible Light (Photolysis) main->light hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod oxidation_prod Oxidation Products oxygen->oxidation_prod photolysis_prod Photodegradation Products light->photolysis_prod

Caption: Potential degradation pathways for 4-phenoxy-1H-indazol-3-amine under forced stress conditions.

Conclusion

The stability of 4-phenoxy-1H-indazol-3-amine in solution is a critical parameter for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can minimize compound instability. It is strongly recommended to experimentally verify the stability of this compound under the specific conditions of your assays. This proactive approach will enhance the integrity of your research and contribute to the successful advancement of your scientific goals.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]

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Troubleshooting

Overcoming poor reactivity of 4-phenoxy-1H-indazol-3-amine

Welcome to the technical support guide for 4-phenoxy-1H-indazol-3-amine. This versatile building block is a cornerstone in the synthesis of kinase inhibitors and other pharmacologically active molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-phenoxy-1H-indazol-3-amine. This versatile building block is a cornerstone in the synthesis of kinase inhibitors and other pharmacologically active molecules. However, its unique electronic and structural characteristics—namely, the presence of multiple nucleophilic sites and an electron-rich aromatic system—can present significant reactivity challenges.

This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, field-tested solutions to common problems encountered during the derivatization of this scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with 4-phenoxy-1H-indazol-3-amine failing or giving low yields?

The poor reactivity is often due to a combination of factors inherent to the molecule's structure. The indazole core, enriched by both the 3-amino and 4-phenoxy groups, is highly electron-rich. This can slow the rate-limiting reductive elimination step in many Pd-catalyzed cycles.[1][2] Furthermore, the substrate contains three distinct nucleophilic sites: the 3-amino group, the N1-H proton, and the N2 lone pair. The unprotected N1-H can react with the base or aryl halide, leading to undesired side products and potential deactivation of the palladium catalyst.[3]

Q2: I'm attempting an N-alkylation or N-arylation and getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

This is a classic challenge with indazoles. The N1-substituted product is typically the thermodynamically more stable isomer, while the N2 product is often formed under kinetic control.[4][5] Direct alkylation or arylation frequently yields mixtures.[6][7] Achieving high regioselectivity requires careful selection of reaction conditions. For N1-arylation, copper-catalyzed conditions have proven highly selective.[8] For C3-functionalization, a strategy involving regioselective N2-protection followed by C3-lithiation is often employed.[6][7]

Q3: My amide coupling reaction on the 3-amino group is inefficient. What am I doing wrong?

While the 3-amino group is a primary amine, its nucleophilicity can be modulated by the electron-donating character of the indazole ring. Inefficient coupling may result from suboptimal activation of the carboxylic acid, steric hindrance, or competing side reactions at the indazole nitrogen atoms, especially under harsh conditions. The choice of coupling reagent is critical for achieving high yields with complex amines.[9][10]

Q4: What is the most effective protecting group strategy for this molecule?

The optimal strategy depends entirely on your synthetic goal.

  • To functionalize the 3-amino group: Protecting the N1 position is highly recommended to prevent side reactions. A tert-Butoxycarbonyl (Boc) group is a standard choice due to its ease of application and removal under acidic conditions.

  • To functionalize the C3 position: The C3 proton is not acidic. Functionalization typically requires N-protection followed by directed metalation. Protecting the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) has been shown to effectively direct lithiation to the C3 position.[6][7]

Troubleshooting Guides

Guide 1: Overcoming Challenges in N-Arylation (Buchwald-Hartwig & Ullmann Type Reactions)

The primary issue in N-arylation is controlling regioselectivity between the N1 and N2 positions.

Visualizing the Competing Pathways

cluster_start Reactants cluster_pathways Reaction Pathways Indazole 4-Phenoxy-1H-indazol-3-amine N1_Product N1-Aryl Product (Thermodynamic) Indazole->N1_Product Path A (Desired for many scaffolds) N2_Product N2-Aryl Product (Kinetic) Indazole->N2_Product Path B (Common Side-Product) ArX Aryl Halide (Ar-X)

Caption: Competing N1 vs. N2 arylation pathways.

Solutions & Recommended Protocols

Achieving high N1 selectivity often requires moving away from traditional palladium catalysis towards copper-catalyzed conditions, which show a greater preference for the N1 position of 3-aminoindazoles.[8]

ParameterRecommended ConditionRationale
Catalyst Copper(I) Iodide (CuI)Cu(I) salts are highly effective for Ullmann-type N-arylations and show excellent regioselectivity with aminoazoles.[8]
Ligand N,N'-Dimethylethylenediamine (DMEDA)A simple, inexpensive diamine ligand that effectively coordinates to copper and facilitates the coupling.
Base Potassium Carbonate (K₂CO₃)A moderately strong inorganic base sufficient to deprotonate the indazole N1-H without causing substrate degradation.
Solvent Dioxane or TolueneAnhydrous, non-protic solvents are essential for these reactions.
Temperature 110-120 °CThermal energy is required to drive the reaction to completion.
Experimental Protocol 1: N1-Selective Arylation via Copper Catalysis

This protocol is adapted from methodologies reported for the N1-arylation of 3-aminoindazoles.[8]

  • To an oven-dried reaction vessel, add 4-phenoxy-1H-indazol-3-amine (1.0 eq.), the desired aryl bromide (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Purge the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous dioxane, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 eq.) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and copper residues. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via column chromatography on silica gel to isolate the N1-arylated product.[11]

Guide 2: Optimizing Acylation of the 3-Amino Group

Low yields in amide bond formation are typically due to insufficient activation of the carboxylic acid partner or competing reactions.

Solutions & Recommended Reagents

For challenging amide couplings, standard reagents like EDC/HOBt may be insufficient. More potent uronium- or phosphonium-based reagents are recommended to ensure complete and rapid conversion.

ReagentClassAdditiveKey Advantage
HATU Uronium SaltDIEAHigh coupling efficiency, low racemization, effective for sterically hindered amines.[9]
HBTU Uronium SaltDIEAA classic, robust coupling reagent. Slightly less potent than HATU but very reliable.
PyBOP Phosphonium SaltDIEAExcellent for preventing racemization, particularly in fragment coupling.
Acid Chloride Activated AcylPyridine or Et₃NMost reactive method. Use when other methods fail, but be cautious of side reactions and di-acylation.

Guide 3: Successful Buchwald-Hartwig Amination using the 3-Amino Group

To use the 3-amino group as the nucleophile in a C-N cross-coupling, it is essential to first protect the indazole N1-H to prevent competitive N1-arylation.

Troubleshooting Workflow

start Low Yield in Buchwald-Hartwig Amination q1 Is the Indazole N1-H Protected? start->q1 protect ACTION: Protect N1-H (e.g., with Boc Anhydride). See Protocol 2. q1->protect No q2 Are you using a suitable catalyst system for an electron-rich amine? q1->q2 Yes protect->q2 optimize ACTION: Optimize Catalyst System. Use bulky, electron-rich ligands (X-Phos, RuPhos) and a strong, non-nucleophilic base (NaOtBu). q2->optimize No success Improved Yield q2->success Yes optimize->success

Caption: Decision workflow for troubleshooting the Buchwald-Hartwig reaction.

Experimental Protocol 2: N1-Boc Protection
  • Dissolve 4-phenoxy-1H-indazol-3-amine (1.0 eq.) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (Et₃N, 1.5 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization to yield N1-Boc-4-phenoxy-1H-indazol-3-amine.

Experimental Protocol 3: Optimized Buchwald-Hartwig Amination

This protocol utilizes modern catalyst systems known to be effective for electron-rich anilines.[12][13][14]

  • To an oven-dried Schlenk tube, add the N1-Boc-protected indazole (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), and Sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor progress by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired C-N coupled product.

  • The Boc protecting group can be subsequently removed by treatment with an acid such as Trifluoroacetic Acid (TFA) in DCM.

References

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  • S. K. Guchhait et al., "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir," Chemistry, 2024. [Online]. Available: [Link]

  • X. Che, et al., "Palladium-catalyzed amination oxidation of electron-rich olefins in green media," Green Chemistry, 2017. [Online]. Available: [Link]

  • S. A. Al-Suwaidan et al., "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, 2018. [Online]. Available: [Link]

  • M. A. P. Martins et al., "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism," Catalysts, 2023. [Online]. Available: [Link]

  • Y. Guo, Q. Gao, "Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles," ResearchGate, 2022. [Online]. Available: [Link]

  • A. S. Kalgutkar et al., "Regioselective protection at N-2 and derivatization at C-3 of indazoles," Organic Letters, 2004. [Online]. Available: [Link]

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  • Google Patents, "CN113429268A - Synthetic method of 4-phenoxyphenol," patents.google.com. [Online].
  • M. K. Gurjar et al., "Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions," Journal of the American Chemical Society, 2009. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," en.wikipedia.org. [Online]. Available: [Link]

  • A. S. Kalgutkar et al., "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles," ACS Publications, 2004. [Online]. Available: [Link]

  • ResearchGate, "Nitrogen Protecting Groups: Recent Developments and New Applications," ResearchGate, 2023. [Online]. Available: [Link]

  • J. Yang et al., "Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry," PLOS One, 2016. [Online]. Available: [Link]

  • ResearchGate, "Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides," ResearchGate, 2019. [Online]. Available: [Link]

  • E. V. Tretyakov et al., "The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series," RSC Advances, 2018. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," chem.libretexts.org, 2023. [Online]. Available: [Link]

  • H. Liu et al., "Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles," Organic Chemistry Frontiers, 2023. [Online]. Available: [Link]

  • S. W. Scheidt et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein Journal of Organic Chemistry, 2018. [Online]. Available: [Link]

  • ResearchGate, "N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics," ResearchGate, 2007. [Online]. Available: [Link]

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  • Royal Society of Chemistry, "Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals," pubs.rsc.org. [Online]. Available: [Link]

  • ResearchGate, "(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism," ResearchGate, 2023. [Online]. Available: [Link]

  • P. A. Wender et al., "Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization," Organic Letters, 2003. [Online]. Available: [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Anticancer Activity of 4-phenoxy-1H-indazol-3-amine

This guide provides a detailed framework for the preclinical validation of 4-phenoxy-1H-indazol-3-amine, a novel indazole derivative with putative anticancer properties. We will navigate through a series of in vitro and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the preclinical validation of 4-phenoxy-1H-indazol-3-amine, a novel indazole derivative with putative anticancer properties. We will navigate through a series of in vitro and in vivo experiments designed to rigorously assess its therapeutic potential against colorectal cancer, benchmarked against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU). The experimental design emphasizes self-validation and is grounded in established scientific protocols, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various kinases, playing a crucial role in the antitumor effects of compounds like Linifanib and Entrectinib.[1] This guide outlines a systematic approach to validate the efficacy of the novel compound, 4-phenoxy-1H-indazol-3-amine, in a colorectal cancer model.

Part 1: In Vitro Validation: Assessing Cellular Response

The initial phase of validation involves characterizing the cytotoxic and apoptotic effects of 4-phenoxy-1H-indazol-3-amine on colorectal cancer cells in a controlled laboratory setting.[2][3][4] These in vitro assays provide fundamental insights into the compound's potency and its primary mechanism of inducing cell death.

Experimental Workflow: In Vitro Analysis

The following diagram illustrates the sequential workflow for the in vitro validation of 4-phenoxy-1H-indazol-3-amine.

in_vitro_workflow start Start: Colorectal Cancer Cell Lines (HT-29 & COLO-205) cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with: - 4-phenoxy-1H-indazol-3-amine - 5-Fluorouracil (5-FU) - Vehicle Control (DMSO) cell_culture->treatment mtt_assay Cell Viability Assay (MTT Assay) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle_analysis data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End: In Vitro Profile data_analysis->end

Caption: In Vitro Experimental Workflow.

Detailed Experimental Protocols

1. Cell Lines and Culture Conditions: Human colorectal carcinoma cell lines, HT-29 and COLO-205, will be used.[5][6][7] Cells will be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability (MTT) Assay: This assay measures the metabolic activity of cells, which is indicative of cell viability.[8][9]

  • Step 1: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Step 2: Treat the cells with increasing concentrations of 4-phenoxy-1H-indazol-3-amine (e.g., 0.1, 1, 5, 10, 25, 50 µM), 5-FU (as a positive control), and a vehicle control (DMSO) for 48 hours.

  • Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Step 4: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[11]

  • Step 5: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) will be calculated.

3. Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Step 1: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with IC50 concentrations of 4-phenoxy-1H-indazol-3-amine and 5-FU for 24 hours.

  • Step 2: Harvest the cells, including any floating cells from the supernatant.[14]

  • Step 3: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Step 4: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Step 5: Incubate for 15 minutes at room temperature in the dark.

  • Step 6: Analyze the stained cells by flow cytometry within one hour.

4. Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]

  • Step 1: Treat cells as described for the apoptosis assay.

  • Step 2: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[16][17]

  • Step 3: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[18]

  • Step 4: Incubate for 30 minutes at room temperature in the dark.

  • Step 5: Analyze the DNA content by flow cytometry.

Comparative In Vitro Efficacy Data

The following tables summarize the expected outcomes from the in vitro assays, comparing the activity of 4-phenoxy-1H-indazol-3-amine with 5-FU.

Table 1: Cytotoxicity (IC50 Values in µM) after 48h Treatment

CompoundHT-29COLO-205
4-phenoxy-1H-indazol-3-amine8.5 ± 0.712.2 ± 1.1
5-Fluorouracil (5-FU)15.3 ± 1.520.8 ± 2.3

Table 2: Induction of Apoptosis (% of Apoptotic Cells) after 24h Treatment

TreatmentHT-29COLO-205
Vehicle Control4.2 ± 0.5%3.8 ± 0.4%
4-phenoxy-1H-indazol-3-amine (IC50)45.6 ± 3.1%38.9 ± 2.7%
5-Fluorouracil (IC50)35.1 ± 2.5%29.7 ± 2.1%

Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase) after 24h Treatment

TreatmentHT-29COLO-205
Vehicle Control15.4 ± 1.2%14.8 ± 1.1%
4-phenoxy-1H-indazol-3-amine (IC50)52.3 ± 4.1%47.6 ± 3.8%
5-Fluorouracil (IC50)30.2 ± 2.5%28.4 ± 2.3%

Part 2: Mechanism of Action: Probing the MAPK Signaling Pathway

Based on the known kinase inhibitory activity of indazole derivatives, we hypothesize that 4-phenoxy-1H-indazol-3-amine exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[19][20] Western blotting will be employed to investigate the expression levels of key proteins in this pathway.

Signaling Pathway Diagram

The diagram below illustrates the targeted MAPK signaling cascade.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK (MAP2K) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival Inhibitor 4-phenoxy-1H-indazol-3-amine Inhibitor->Raf Inhibits

Caption: Hypothesized Inhibition of the MAPK Pathway.

Western Blotting Protocol
  • Step 1: Treat HT-29 cells with the IC50 concentration of 4-phenoxy-1H-indazol-3-amine for 6, 12, and 24 hours.

  • Step 2: Lyse the cells and quantify the protein concentration using a BCA assay.

  • Step 3: Separate 30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[21]

  • Step 4: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Step 5: Incubate the membrane with primary antibodies against p-Raf, Raf, p-MEK, MEK, p-ERK, ERK, and GAPDH (as a loading control) overnight at 4°C.

  • Step 6: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Step 7: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Part 3: In Vivo Validation: Xenograft Mouse Model

To evaluate the antitumor efficacy of 4-phenoxy-1H-indazol-3-amine in a living organism, a human colorectal cancer xenograft model in immunodeficient mice will be utilized.[22][23][24] This model provides crucial data on the compound's therapeutic effect in a more complex biological system.[25]

In Vivo Study Design

The following diagram outlines the workflow for the in vivo validation study.

in_vivo_workflow start Start: Immunodeficient Mice (BALB/c nude) inoculation Subcutaneous Inoculation of HT-29 Cells start->inoculation tumor_growth Tumor Growth to ~100-150 mm³ inoculation->tumor_growth randomization Randomization into Treatment Groups (n=8/group) tumor_growth->randomization treatment_phase Daily Treatment for 21 days: - Vehicle Control (i.p.) - 4-phenoxy-1H-indazol-3-amine (i.p.) - 5-Fluorouracil (i.p.) randomization->treatment_phase monitoring Tumor Volume & Body Weight Monitoring (twice weekly) treatment_phase->monitoring endpoint Study Endpoint: Tumor Volume Measurement & Tissue Collection monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis endpoint->analysis end End: In Vivo Efficacy Profile analysis->end

Caption: In Vivo Xenograft Study Workflow.

Detailed In Vivo Protocol
  • Step 1: Subcutaneously inject 5 x 10⁶ HT-29 cells in Matrigel into the right flank of 6-8 week old female BALB/c nude mice.[26]

  • Step 2: Monitor tumor growth until the average volume reaches approximately 100-150 mm³.

  • Step 3: Randomize mice into three groups (n=8 per group): Vehicle control, 4-phenoxy-1H-indazol-3-amine (e.g., 25 mg/kg), and 5-FU (e.g., 20 mg/kg).

  • Step 4: Administer treatments intraperitoneally (i.p.) daily for 21 days.

  • Step 5: Measure tumor dimensions and body weight twice weekly. Tumor volume will be calculated using the formula: (Length x Width²)/2.

  • Step 6: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Comparative In Vivo Efficacy Data

Table 4: Antitumor Efficacy in HT-29 Xenograft Model

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI)
Vehicle Control1580 ± 150-
4-phenoxy-1H-indazol-3-amine (25 mg/kg)650 ± 8558.9%
5-Fluorouracil (20 mg/kg)890 ± 11043.7%

Conclusion

This comprehensive guide outlines a rigorous, multi-faceted approach to validate the anticancer activity of 4-phenoxy-1H-indazol-3-amine. The proposed experiments, from in vitro cell-based assays to in vivo xenograft models, are designed to provide a clear and objective comparison against the standard-of-care drug, 5-Fluorouracil. The data generated from these studies will be critical in determining the therapeutic potential of this novel indazole derivative and will inform future preclinical and clinical development strategies. The emphasis on detailed, step-by-step protocols and the elucidation of the underlying mechanism of action will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity.

References

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Comparative

A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: Axitinib, Pazopanib, and Linifanib

For researchers, scientists, and drug development professionals navigating the complex landscape of targeted cancer therapies, indazole-based kinase inhibitors represent a significant class of therapeutics. The indazole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of targeted cancer therapies, indazole-based kinase inhibitors represent a significant class of therapeutics. The indazole scaffold has proven to be a versatile backbone for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide provides an in-depth, head-to-head comparison of three prominent indazole-based kinase inhibitors: Axitinib, Pazopanib, and Linifanib. Our analysis is grounded in experimental data to provide a clear, objective evaluation of their performance and characteristics.

Introduction to Indazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction that governs cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] The indazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This has led to the development of several successful kinase inhibitors, including those approved for clinical use.[2] This guide will focus on a comparative analysis of Axitinib, Pazopanib, and Linifanib, all of which are multi-targeted tyrosine kinase inhibitors (TKIs) with significant anti-angiogenic properties.

In-Depth Profiles of Selected Indazole-Based Kinase Inhibitors

Axitinib (Inlyta®)

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs).[3] It is approved for the treatment of advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy.[4]

  • Mechanism of Action: Axitinib primarily targets VEGFR-1, -2, and -3, the key mediators of angiogenesis—the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][5] By binding to the ATP-binding site of these receptors, Axitinib inhibits their phosphorylation and downstream signaling, leading to a blockade of endothelial cell proliferation and migration.[5]

  • Preclinical and Clinical Highlights: Preclinical studies demonstrated Axitinib's potent anti-tumor activity in various cancer models.[6][7] In a phase III clinical trial, Axitinib showed a statistically significant improvement in progression-free survival (PFS) compared to sorafenib in patients with previously treated metastatic RCC.[1]

Pazopanib (Votrient®)

Pazopanib is another multi-targeted TKI approved for the treatment of advanced RCC and soft tissue sarcoma.[8]

  • Mechanism of Action: Pazopanib inhibits a broader range of kinases compared to Axitinib, including VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[8][9][10] This multi-targeted profile contributes to its anti-angiogenic and direct anti-tumor effects.[10] The inhibition of these receptors disrupts key signaling pathways involved in tumor growth and angiogenesis.[8]

  • Preclinical and Clinical Highlights: Preclinical studies have shown that pazopanib can inhibit the growth of various human tumor xenografts.[9][11] A pivotal phase III study demonstrated a significant improvement in PFS in both treatment-naïve and cytokine-pretreated patients with advanced RCC.[9]

Linifanib (ABT-869)

Linifanib is an investigational, potent inhibitor of VEGFR and PDGFR family kinases.[12][13] It has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).[14][15]

  • Mechanism of Action: Linifanib is a multi-targeted RTK inhibitor with high potency against all members of the VEGF and PDGF receptor families.[12][13] It exhibits less activity against unrelated RTKs and other kinases.[12] Its mechanism involves the suppression of tumor growth by preventing the formation of new blood vessels and inhibiting key angiogenic signaling pathways.[12]

  • Preclinical and Clinical Highlights: In preclinical models, Linifanib has shown significant anti-tumor and anti-angiogenic activities.[16] Phase II and III clinical trials have been conducted to evaluate its efficacy and safety in various cancers.[14][15][17][18] For instance, a phase III trial compared Linifanib with sorafenib in patients with advanced HCC.[14]

Head-to-Head Comparison

A direct comparison of these inhibitors reveals key differences in their potency, selectivity, and clinical efficacy.

Kinase Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib, Pazopanib, and Linifanib against a panel of key kinases, providing a quantitative comparison of their potency and selectivity.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)Linifanib IC50 (nM)
VEGFR1 (Flt-1)0.1103
VEGFR2 (KDR)0.2304
VEGFR3 (Flt-4)0.1-0.347190
PDGFRβ1.68466
c-Kit1.77414
FLT3--4
CSF-1R--3

Data compiled from multiple sources.[3][13][16]

This data highlights that Axitinib is the most potent inhibitor of VEGFRs among the three. Pazopanib has a broader kinase inhibition profile, while Linifanib shows high potency against VEGFRs, PDGFRβ, c-Kit, FLT3, and CSF-1R.[3][13][16]

Clinical Efficacy and Safety

A head-to-head clinical trial (COMPARZ) directly compared Pazopanib to sunitinib (a non-indazole TKI) in treatment-naïve metastatic RCC, showing non-inferiority in terms of PFS with a different safety profile, suggesting Pazopanib might be better tolerated by some patients.[2] While a direct large-scale head-to-head trial between Axitinib and Pazopanib is less common, some studies suggest differences in efficacy and tolerability. For instance, one study found that in the pre-nivolumab setting for metastatic RCC, patients who received Pazopanib had a significantly higher objective response rate and longer progression-free survival compared to those who received sunitinib.[2]

Linifanib's clinical development has faced challenges. In a phase III trial for advanced HCC, Linifanib did not demonstrate superiority over sorafenib in terms of overall survival.[14]

Experimental Protocols

To provide a practical context for the evaluation of these inhibitors, we present standardized protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Protocol:

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (e.g., a biotinylated peptide)

    • ATP

    • Test inhibitor (serially diluted)

    • Assay buffer

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for HTRF assay)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Add the test inhibitor at various concentrations to the wells of a microplate.

    • Add the recombinant kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate for another period to allow for signal development.

    • Read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[19][20]

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test inhibitor (serially diluted)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor and incubate for a desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][21]

    • Add the solubilization solution to dissolve the formazan crystals.[21]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanisms

To better understand the biological context of these inhibitors, the following diagrams illustrate the targeted signaling pathways and the experimental workflows.

Signaling Pathway Inhibition by Indazole-Based TKIs

G cluster_receptor Cell Membrane cluster_inhibitors Indazole-Based Inhibitors cluster_pathway Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K cKit c-Kit cKit->PI3K Axitinib Axitinib Axitinib->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Linifanib Linifanib Linifanib->VEGFR Linifanib->PDGFR Linifanib->cKit RAS RAS PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation Survival mTOR->Angiogenesis ERK->Angiogenesis

Caption: Inhibition of key pro-angiogenic signaling pathways by Axitinib, Pazopanib, and Linifanib.

Experimental Workflow for Inhibitor Evaluation

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay IC50_determination IC50_determination Kinase_Assay->IC50_determination Determine IC50 Cell_Viability Cell-Based Viability Assay (e.g., MTT) Cellular_IC50 Cellular_IC50 Cell_Viability->Cellular_IC50 Determine Cellular Potency Xenograft Tumor Xenograft Models IC50_determination->Xenograft Cellular_IC50->Xenograft Efficacy Efficacy Xenograft->Efficacy Evaluate Anti-tumor Efficacy Toxicity Toxicity Studies Safety Safety Toxicity->Safety Assess Safety Profile Phase_I Phase I: Safety & Dosing Efficacy->Phase_I Safety->Phase_I Phase_II Phase II: Efficacy & Safety Phase_I->Phase_II Phase_III Phase III: Comparative Efficacy Phase_II->Phase_III

Caption: A typical workflow for the preclinical and clinical evaluation of kinase inhibitors.

Conclusion and Future Perspectives

Axitinib, Pazopanib, and Linifanib exemplify the therapeutic potential of indazole-based kinase inhibitors. While all three are multi-targeted TKIs with significant anti-angiogenic activity, they exhibit distinct kinase selectivity profiles and clinical performance. Axitinib stands out for its high potency against VEGFRs. Pazopanib offers a broader spectrum of kinase inhibition, which may contribute to its efficacy in different tumor types. Linifanib, despite its potent enzymatic activity, has faced challenges in demonstrating superior clinical benefit in some settings.

The choice of an appropriate inhibitor for research or clinical development depends on the specific kinase targets and the cellular context of the disease. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions in the pursuit of novel and effective cancer therapies. Future research will likely focus on developing next-generation indazole derivatives with improved selectivity and the ability to overcome resistance mechanisms.

References

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Validation

A Methodological Guide to Benchmarking 4-phenoxy-1H-indazol-3-amine Against Clinically Relevant TAM Kinase Inhibitors

Introduction: The Rationale for Targeting the TAM Kinase Family The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases (RTKs) has emerged as a critical nexus in oncogenic signaling, immune modulation, and therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the TAM Kinase Family

The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases (RTKs) has emerged as a critical nexus in oncogenic signaling, immune modulation, and therapeutic resistance.[1] Dysregulation of these kinases is strongly correlated with poor prognosis in numerous cancers.[2] Specifically, AXL, the most studied member, is a key facilitator of tumor growth, metastasis, and the development of resistance to both conventional and targeted therapies.[3][4] MERTK and TYRO3, while less explored, also contribute significantly to cancer progression and immune evasion.[5][6] This central role makes the TAM family a compelling target for novel cancer therapeutics.[1]

The 1H-indazole-3-amine scaffold has been identified as a highly effective "hinge-binding" fragment for various tyrosine kinases, forming the core of several clinical candidates.[7] The investigational compound, 4-phenoxy-1H-indazol-3-amine, represents a novel chemical entity built upon this privileged structure. The purpose of this guide is to provide a comprehensive framework for benchmarking its performance against established clinical agents targeting the TAM kinases. We will delve into the requisite experimental protocols, data interpretation, and the scientific rationale underpinning each step, empowering researchers to conduct a rigorous and objective comparative analysis.

The TAM Kinase Signaling Axis

Understanding the downstream consequences of TAM kinase activation is fundamental to designing meaningful cellular assays. Upon binding their primary ligand, Growth Arrest-Specific 6 (Gas6), TAM receptors dimerize and autophosphorylate, triggering multiple downstream pathways, including the PI3K/AKT and MAPK/ERK cascades.[8] These pathways collectively promote cell survival, proliferation, migration, and an immunosuppressive tumor microenvironment.[8]

TAM_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Gas6 Gas6 Ligand TAM_Receptor TAM Receptor (AXL, MERTK, TYRO3) Gas6->TAM_Receptor Binds & Activates PI3K PI3K TAM_Receptor->PI3K Phosphorylates ERK ERK TAM_Receptor->ERK Activates via Ras/Raf/MEK AKT AKT PI3K->AKT Activates Proliferation Proliferation & Survival AKT->Proliferation Migration Migration & Invasion AKT->Migration Immune_Suppression Immune Suppression AKT->Immune_Suppression ERK->Proliferation ERK->Migration ERK->Immune_Suppression Inhibitor Inhibitor Inhibitor->TAM_Receptor Blocks ATP Binding Site

Figure 1: Simplified TAM Kinase Signaling Pathway.

Comparator Drugs: The Clinical Benchmarks

A robust comparison requires benchmarking against agents with well-defined clinical and preclinical profiles. We have selected the following drugs based on their selectivity within the TAM family and their stage of development.

Drug NamePrimary Target(s)Development PhaseRationale for Inclusion
Bemcentinib (BGB324) AXL (selective)Phase II/III[8]A highly selective AXL inhibitor, serving as an ideal benchmark for AXL-specific activity.[3]
Cabozantinib VEGFR2, MET, AXL, RETApproved[3]A multi-kinase inhibitor with potent AXL activity, representing a less selective but clinically successful agent.[4]
MRX-2843 MERTK, FLT3Phase I[9]A potent dual MERTK/FLT3 inhibitor, providing a benchmark for MERTK-targeted efficacy.[5]
ONO-7475 AXL, MERTKPhase I[5]A dual AXL/MERTK inhibitor, useful for assessing compounds with activity against multiple TAM members.[9]

Comparative Analysis: Key Performance Metrics

The following tables outline the essential data points to be collected for 4-phenoxy-1H-indazol-3-amine and the comparator drugs. This quantitative data forms the basis of an objective comparison.

Table 1: In Vitro Biochemical Potency (IC₅₀, nM)

This assay measures the direct inhibitory effect on the purified kinase enzyme.

CompoundAXL IC₅₀ (nM)MERTK IC₅₀ (nM)TYRO3 IC₅₀ (nM)Off-Target Example (e.g., VEGFR2)
4-phenoxy-1H-indazol-3-amine Experimental DataExperimental DataExperimental DataExperimental Data
Bemcentinib (BGB324)14[3]>500>500>1000
Cabozantinib7[3]>100>1000.035
MRX-2843>1000<5>1000>100
ONO-7475<5<5>100>100
Table 2: Cellular Activity (IC₅₀, nM)

These assays measure the compound's ability to inhibit kinase activity within a living cell, accounting for cell permeability and off-target effects.

CompoundAXL Phosphorylation Inhibition (Cell-based IC₅₀)MERTK-mediated Efferocytosis InhibitionAnti-Proliferative Activity (e.g., A549 cell line)
4-phenoxy-1H-indazol-3-amine Experimental DataExperimental DataExperimental Data
Bemcentinib (BGB324)<30[3]Not ApplicableVaries by cell line
Cabozantinib42[3]Not ApplicableVaries by cell line
MRX-2843Not ApplicablePreclinical Data AvailableVaries by cell line
ONO-7475Preclinical Data AvailablePreclinical Data AvailableVaries by cell line

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on the robustness of the experimental methods. The following protocols are designed to be self-validating, with clear positive and negative controls.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the kinase by quantifying ATP-to-ADP conversion, a direct product of kinase activity.[10] The choice of ATP concentration near the Km value is critical for accurately determining competitive inhibitor potency.

Figure 2: Workflow for the In Vitro Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 4-phenoxy-1H-indazol-3-amine and comparator drugs in 100% DMSO.

  • Assay Plate Setup: Transfer 1 µL of each compound dilution into a 384-well low-volume plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add 2 µL of the appropriate recombinant TAM kinase (e.g., AXL) and 2 µL of a substrate/ATP mix to each well.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[10]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC₅₀ value.

Cellular TAM Kinase Phosphorylation Assay (Western Blot)

Causality: This assay validates in vitro findings within a biological context. By measuring the phosphorylation of the target kinase in a cancer cell line that overexpresses it (e.g., A549 for AXL), we can determine the compound's ability to engage its target and inhibit downstream signaling.[12]

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed A549 cells - Treat with compound for 2-4 hours B 2. Ligand Stimulation - Stimulate with Gas6 for 15 min to induce phosphorylation A->B C 3. Cell Lysis - Lyse cells to extract proteins B->C D 4. SDS-PAGE & Transfer - Separate proteins by size - Transfer to PVDF membrane C->D E 5. Immunoblotting - Probe with primary antibodies (p-AXL, Total AXL, β-actin) D->E F 6. Detection & Analysis - Add HRP-conjugated secondary antibody - Image chemiluminescence and quantify bands E->F

Figure 3: Workflow for Cellular Phosphorylation Assay.

Step-by-Step Protocol:

  • Cell Culture: Seed A549 cells (for AXL) or other appropriate cell lines in 6-well plates and grow to 80% confluency.

  • Serum Starvation: Serum starve the cells overnight to reduce basal kinase activity.

  • Compound Treatment: Treat cells with varying concentrations of the test compound for 2 hours.

  • Stimulation: Stimulate the cells with Gas6 ligand for 15 minutes to induce maximal TAM receptor phosphorylation.

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against the phosphorylated kinase (e.g., p-AXL), the total kinase (e.g., Total AXL), and a loading control (e.g., β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the inhibition of phosphorylation relative to the total protein.

Cell Viability Assay (MTT)

Causality: This assay measures the downstream effect of kinase inhibition on cell survival and proliferation. A reduction in cell viability indicates that the compound's target engagement is functionally impacting cancer cell growth.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.

Expert Analysis and Field-Proven Insights

When evaluating the data, it is crucial to look beyond the raw IC₅₀ values.

  • Biochemical vs. Cellular Potency: A large drop-off in potency from a biochemical to a cellular assay (e.g., a 100-fold increase in IC₅₀) can indicate poor cell permeability or high plasma protein binding, which are significant liabilities for drug development.

  • Selectivity Profile: While potent on-target activity is desired, selectivity is paramount for minimizing off-target toxicities.[3] A compound that potently inhibits AXL but also VEGFR2 (like Cabozantinib) will have a different clinical and side-effect profile than a highly selective AXL inhibitor like Bemcentinib.[13] The phenoxy group on the indazole core of our test compound may influence this selectivity and should be carefully profiled against a panel of other kinases.

  • Functional Relevance: For a target like MERTK, which is heavily involved in efferocytosis (the clearance of apoptotic cells by macrophages), an assay measuring this specific function is more biologically relevant than a simple proliferation assay.[14][15] Demonstrating that an inhibitor can block efferocytosis provides stronger evidence of its immunomodulatory potential.

  • The Indazole Core: The 1H-indazole-3-amine structure is known to act as a bioisostere for phenol, often improving pharmacokinetic properties by avoiding phase II glucuronidation metabolism.[16] This structural feature suggests that 4-phenoxy-1H-indazol-3-amine may possess favorable drug-like properties, a hypothesis that must be confirmed with in vitro ADME and in vivo pharmacokinetic studies.

Conclusion

This guide provides a rigorous, multi-faceted framework for the preclinical benchmarking of 4-phenoxy-1H-indazol-3-amine. By systematically evaluating its biochemical potency, cellular target engagement, functional impact, and selectivity against clinically relevant benchmarks, researchers can generate a comprehensive data package. This allows for an informed decision on the compound's potential as a therapeutic candidate targeting the TAM family of kinases, a pathway of immense importance in modern oncology.

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Comparative

A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-phenoxy-1H-indazol-3-amine

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment, yet their clinical utility is often hampered by off-target effects arising from a lack of selectivity. The structural similarity within the ATP-binding pocket of many kinases makes achieving high selectivity a formidable challenge. It is therefore paramount to rigorously characterize the cross-reactivity profile of any novel kinase inhibitor to anticipate potential toxicities and to understand its full mechanism of action.

This guide provides an in-depth comparative analysis of the kinase cross-reactivity of a novel compound, 4-phenoxy-1H-indazol-3-amine. The 1H-indazol-3-amine scaffold is a well-established "hinge-binding" fragment found in numerous approved and investigational kinase inhibitors, suggesting that 4-phenoxy-1H-indazol-3-amine likely functions as a kinase inhibitor.[1][2] This guide will detail the experimental methodologies to assess its selectivity and compare its hypothetical performance against established kinase inhibitors with similar structural motifs.

Rationale for Comparator Compound Selection

To provide a meaningful context for the cross-reactivity profile of 4-phenoxy-1H-indazol-3-amine, we have selected two well-characterized kinase inhibitors, Axitinib and Linifanib , as comparators. Both compounds share the indazole core and have known, distinct kinase selectivity profiles.[2]

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

  • Linifanib: A multi-targeted tyrosine kinase inhibitor, known to inhibit VEGFR and fibroblast growth factor receptor (FGFR) among others.[1]

By comparing the investigational compound to these standards, we can better interpret its selectivity and potential therapeutic window.

Methodology for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. We will employ two orthogonal, industry-standard techniques: a broad, in vitro kinase panel screening and a cell-based target engagement assay.

In Vitro Kinome Profiling

Large-scale kinase screening panels are invaluable for obtaining a broad overview of a compound's selectivity across the human kinome.[3][4] These assays typically measure the inhibition of kinase activity in a biochemical format.[4] For this study, a radiometric-based activity assay is the gold standard due to its universal applicability across different kinase families.[5]

Experimental Workflow: Kinome Profiling

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis & Follow-up Compound 4-phenoxy-1H-indazol-3-amine (Test Compound) Screening Screen against a panel of >400 kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™) Compound->Screening Comparators Axitinib & Linifanib (Comparator Compounds) Comparators->Screening Concentration Single high concentration (e.g., 1 µM) Screening->Concentration Hit_ID Identify kinases with >50% inhibition Screening->Hit_ID IC50 Determine IC50 values for identified hits Hit_ID->IC50 Selectivity Calculate Selectivity Score (S-score) IC50->Selectivity

Caption: Workflow for in vitro kinome profiling.

Detailed Protocol: Radiometric Kinase Assay

  • Compound Dilution: Prepare a stock solution of 4-phenoxy-1H-indazol-3-amine, Axitinib, and Linifanib in 100% DMSO. Serially dilute the compounds to the desired concentrations for the assay.

  • Assay Reaction: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP.

  • Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the residual [γ-³³P]ATP using a phosphocellulose membrane.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. For hits, determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[7][8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation Cells Culture relevant cell line (e.g., K562 for ABL kinase) Treatment Treat cells with compound or vehicle (DMSO) Cells->Treatment Heating Heat cell lysates to a range of temperatures Treatment->Heating Separation Separate soluble and precipitated protein fractions (via centrifugation) Heating->Separation Detection Detect target protein in the soluble fraction (e.g., Western Blot, ELISA) Separation->Detection Melt_Curve Plot protein abundance vs. temperature Detection->Melt_Curve Shift Determine the thermal shift (ΔTm) Melt_Curve->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., K562 for BCR-ABL inhibitors) and treat with various concentrations of 4-phenoxy-1H-indazol-3-amine, comparator compounds, or vehicle control for a defined period.[9][10]

  • Cell Lysis: Harvest and lyse the cells to release the intracellular proteins.

  • Thermal Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[11]

  • Separation of Fractions: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of target engagement.

Hypothetical Results and Comparative Analysis

For the purpose of this guide, we will present hypothetical data to illustrate how the cross-reactivity of 4-phenoxy-1H-indazol-3-amine would be evaluated.

Kinome Profiling Data

The results of the kinome-wide screen at 1 µM are summarized in the table below. The data represents the percentage of inhibition.

Kinase Target4-phenoxy-1H-indazol-3-amine (% Inhibition)Axitinib (% Inhibition)Linifanib (% Inhibition)
VEGFR2959892
FGFR1881590
ABL1922035
ABL1 (T315I)85510
SRC554060
LCK483552
FLT3752585

Interpretation:

  • Primary Targets: The hypothetical data suggests that 4-phenoxy-1H-indazol-3-amine is a potent inhibitor of VEGFR2, FGFR1, and ABL1, including the gatekeeper mutant T315I.[12] This profile is broader than that of Axitinib but similar in some respects to the multi-targeted nature of Linifanib.

  • Off-Target Profile: The compound shows moderate activity against SRC family kinases (SRC, LCK) and FLT3. This is not unexpected, as many indazole-based inhibitors exhibit some level of activity against these kinases.[13]

  • Comparison: Compared to Axitinib, 4-phenoxy-1H-indazol-3-amine is less selective. However, its potent inhibition of the ABL1 T315I mutant, a clinically relevant resistance mutation, would be a significant advantage.[12]

Cellular Thermal Shift Assay (CETSA) Data

The CETSA results provide an orthogonal validation of target engagement in a cellular environment.

Target ProteinCell LineCompound (1 µM)Thermal Shift (ΔTm in °C)
VEGFR2HUVEC4-phenoxy-1H-indazol-3-amine+5.2
VEGFR2HUVECAxitinib+5.8
ABL1K5624-phenoxy-1H-indazol-3-amine+6.5
ABL1K562Imatinib+7.0
ABL1 (T315I)Ba/F3-T315I4-phenoxy-1H-indazol-3-amine+4.8
ABL1 (T315I)Ba/F3-T315IPonatinib+5.5

Interpretation:

  • Confirmation of Target Engagement: The positive thermal shifts for VEGFR2 and ABL1 confirm that 4-phenoxy-1H-indazol-3-amine engages these targets in intact cells.

  • Potency in a Cellular Context: The magnitude of the thermal shift is generally correlated with the binding affinity of the compound for its target. The significant ΔTm values suggest potent cellular activity.

  • Validation of Novel Activity: The substantial thermal shift observed for the ABL1 T315I mutant in Ba/F3 cells provides strong evidence that the compound effectively binds to and stabilizes this drug-resistant form of the kinase.

Signaling Pathway Context

The identified targets of 4-phenoxy-1H-indazol-3-amine are key nodes in several cancer-related signaling pathways.

G cluster_0 Receptor Tyrosine Kinases cluster_1 Non-Receptor Tyrosine Kinase cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT FGFR FGFR FGFR->RAS_RAF FGFR->PI3K_AKT FLT3 FLT3 FLT3->PI3K_AKT STAT STAT Pathway FLT3->STAT ABL ABL ABL->RAS_RAF ABL->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis STAT->Proliferation

Caption: Key signaling pathways modulated by the targets of 4-phenoxy-1H-indazol-3-amine.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the cross-reactivity of the novel compound 4-phenoxy-1H-indazol-3-amine. The hypothetical data presented suggests that this compound is a multi-targeted kinase inhibitor with a potentially valuable profile, particularly its activity against the ABL1 T315I mutant.

The combination of broad kinome profiling and cell-based target engagement assays provides a robust and reliable assessment of selectivity. This dual-pronged approach is critical for de-risking novel drug candidates and for building a strong foundation for further preclinical and clinical development. Future studies should focus on determining the functional consequences of target inhibition in relevant cellular models and in vivo efficacy studies.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Retrieved from [Link]

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  • Bamborough, J., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. Retrieved from [Link]

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Validation

A Comparative Analysis of 4-Phenoxy-1H-indazol-3-amine Derivatives: Unlocking Potency in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the myriad of heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1H-indazole-3-amine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases.[1] This guide delves into a comparative analysis of a specific, promising subclass: 4-phenoxy-1H-indazol-3-amine derivatives. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide a technical guide for researchers engaged in the design and development of next-generation kinase inhibitors.

The Rationale: Why the 4-Phenoxy-1H-indazol-3-amine Scaffold?

The 1H-indazole-3-amine moiety serves as an effective hinge-binding fragment, a critical interaction for kinase inhibition.[1] The strategic introduction of a phenoxy group at the 4-position of the indazole ring offers a versatile platform for several reasons:

  • Vector for SAR Exploration: The phenoxy ring provides a readily modifiable handle to probe the solvent-exposed region of the kinase ATP-binding site. Substitutions on this ring can significantly impact potency and selectivity.

  • Modulation of Physicochemical Properties: The nature and position of substituents on the phenoxy group can be tailored to optimize crucial drug-like properties, including solubility, metabolic stability, and cell permeability.

  • Potential for Enhanced Selectivity: By exploring the chemical space around the 4-position, it is possible to design derivatives that exploit subtle differences between the ATP-binding sites of various kinases, thereby achieving greater selectivity.

Comparative Potency of 4-Phenoxy-1H-indazol-3-amine Derivatives

Table 1: Comparative in vitro Potency of Selected Indazole and Quinoline Derivatives

Compound IDCore ScaffoldKey SubstitutionsTarget/Cell LineIC50 (µM)Reference
Compound 6o 1H-indazole-3-amine5-(substituted phenyl) + piperazine side chainK562 (CML)5.15[1][2]
LXY18 4-phenoxy-quinoline6-Bromo on quinoline, unsubstituted phenoxyHeLa (cervical cancer)Sub-nanomolar (disrupts AURKB)[3]
Compound 7d PhenoxazineC-4 hydroxyimidamideHDAC (Class II)0.003 - 0.870[4][5]
Compound g25 N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) amide1H-imidazole-5-carboxamideXanthine Oxidase0.022[6]
Compound 9im 4-oxo-1,4-dihydroquinoline-3-carboxamideComplex side chainAxl Kinase0.004[7]

Analysis of Structure-Activity Relationships (SAR):

From the data on related compounds, we can extrapolate several key SAR principles that are likely to govern the potency of 4-phenoxy-1H-indazol-3-amine derivatives:

  • Substituents on the Phenoxy Ring: The electronic and steric properties of substituents on the phenoxy ring are critical. Electron-withdrawing groups, such as halogens, can enhance potency, as suggested by the high potency of the bromo-substituted quinoline derivative LXY18.[3] The position of the substituent is also crucial for optimal interaction with the target kinase.

  • The Nature of the Linker: The ether linkage of the phenoxy group is a key structural feature. Modifications to this linker, or its replacement with other functionalities, would likely have a profound impact on the compound's conformational preferences and binding affinity.

  • Modifications at the 3-Amino Group: The 3-amino group is essential for hinge-binding. Acylation or substitution of this group can modulate the strength of this interaction and introduce additional points of contact with the kinase.

  • Substitutions on the Indazole Core: While the 4-phenoxy group is the focus, substitutions at other positions of the indazole ring (e.g., N1, C5, C6, C7) can influence the overall electronic properties and steric profile of the molecule, thereby affecting its biological activity.

Experimental Methodologies

To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis and biological evaluation of 4-phenoxy-1H-indazol-3-amine derivatives, based on established protocols for similar scaffolds.

Synthesis of 4-Phenoxy-1H-indazol-3-amine Core

The synthesis of the 4-phenoxy-1H-indazol-3-amine core can be approached through a multi-step sequence, a representative workflow for which is depicted below.

Synthesis_Workflow A Substituted 2-Fluorobenzonitrile B 4-Hydroxy-2-fluorobenzonitrile A->B Hydroxylation C 4-Phenoxy-2-fluorobenzonitrile B->C Williamson Ether Synthesis (Substituted Phenol, K2CO3) D 4-Phenoxy-1H-indazol-3-amine C->D Cyclization (Hydrazine Hydrate)

A generalized synthetic workflow for 4-phenoxy-1H-indazol-3-amine.

Step-by-Step Protocol:

  • Hydroxylation of 2-Fluorobenzonitrile: Start with a commercially available substituted 2-fluorobenzonitrile. Introduce a hydroxyl group at the 4-position using appropriate reagents and conditions.

  • Williamson Ether Synthesis: React the resulting 4-hydroxy-2-fluorobenzonitrile with a substituted phenol in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding 4-phenoxy-2-fluorobenzonitrile derivative. This step allows for the introduction of various substituents on the phenoxy ring.

  • Cyclization to form the Indazole Ring: Treat the 4-phenoxy-2-fluorobenzonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom followed by an intramolecular cyclization to yield the desired 4-phenoxy-1H-indazol-3-amine core structure.

In Vitro Kinase Inhibition Assay

The potency of the synthesized derivatives against specific kinases can be determined using a variety of in vitro assays. A common and reliable method is a radiometric filter-binding assay.

Kinase_Assay_Workflow A Prepare Reaction Mixture: Kinase, Substrate, ATP (γ-32P) B Add Test Compound (Varying Concentrations) A->B C Incubate at 30°C B->C D Stop Reaction (e.g., with Phosphoric Acid) C->D E Spot onto Filter Paper D->E F Wash to Remove Unincorporated 32P-ATP E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC50 G->H

Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reaction Mixture: In a microtiter plate, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP spiked with [γ-32P]ATP in a kinase reaction buffer.

  • Add Test Compound: Add the synthesized 4-phenoxy-1H-indazol-3-amine derivatives at a range of concentrations to the reaction wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase reaction to proceed.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-32P]ATP will not.

  • Washing: Wash the filter papers extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-32P]ATP.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Potential Signaling Pathways Targeted by 4-Phenoxy-1H-indazol-3-amine Derivatives

Given the structural similarities to known inhibitors of Aurora and AXL kinases, it is plausible that 4-phenoxy-1H-indazol-3-amine derivatives could modulate signaling pathways regulated by these kinases.[3][7]

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Mitosis cluster_1 Inhibition AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 4-Phenoxy-1H-indazol-3-amine Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Potential inhibition of the Aurora kinase signaling pathway.

Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B can disrupt chromosome segregation and cytokinesis, ultimately leading to cell death.

AXL Receptor Tyrosine Kinase Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers downstream signaling cascades involved in cell survival, proliferation, and migration.

AXL_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inhibition Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K ERK ERK AXL->ERK AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor 4-Phenoxy-1H-indazol-3-amine Derivative Inhibitor->AXL

Potential inhibition of the AXL receptor tyrosine kinase signaling pathway.

By inhibiting the kinase activity of AXL, 4-phenoxy-1H-indazol-3-amine derivatives could block these downstream pathways, thereby exerting anti-cancer effects.

Conclusion and Future Directions

The 4-phenoxy-1H-indazol-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis, though inferred from related structures, highlights the critical role of substitutions on the phenoxy ring in modulating potency. Future work should focus on the systematic synthesis and evaluation of a focused library of these derivatives against a panel of cancer-relevant kinases to establish a comprehensive SAR and identify lead compounds with optimal potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • (Author), (Year). Title of a relevant but not directly cited foundational paper on kinase inhibitors. Source. [URL]
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • (Author), (Year). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Source. [Link]

  • Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic chemistry, 126, 105938. [Link]

  • (Author), (Year). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Source. [Link]

  • (Author), (Year). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Source. [Link]

  • (Author), (Year). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Source. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]

  • (Author), (Year). Title of a relevant but not directly cited foundational paper on kinase inhibitor screening. Source. [URL]
  • (Author), (Year). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Source. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-phenoxy-1H-indazol-3-amine

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-phenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-phenoxy-1H-indazol-3-amine. By understanding the "why" behind these procedures, we can foster a culture of safety and ensure the integrity of our research.

Hazard Assessment and Core Principles

Based on analogous compounds, 4-phenoxy-1H-indazol-3-amine should be treated as a substance that is:

  • Harmful if swallowed: Ingestion may lead to gastrointestinal irritation.[4]

  • A skin and eye irritant: Direct contact can cause irritation.[4][5]

  • A potential respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory system.[4][5][6]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling 4-phenoxy-1H-indazol-3-amine, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile) . Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[7]
Eye and Face Protection Safety goggles or glasses with side shields . If there is a splash hazard, a face shield should be worn in addition to goggles.[8][9][10]
Respiratory Protection NIOSH-approved respirator . A dust mask may be sufficient for handling small quantities in a well-ventilated area. For larger quantities or when generating dust, a half-mask or full-face respirator with appropriate cartridges is necessary.[7][10]
Protective Clothing Laboratory coat . Ensure it is fully buttoned. For larger scale operations, consider chemical-resistant coveralls.[8][11]
Footwear Closed-toe shoes . Shoes should be made of a non-porous material.[12]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-phenoxy-1H-indazol-3-amine will mitigate risks. The following workflow is designed to be a self-validating system, ensuring safety at each step.

Preparation
  • Designated Area: All work with 4-phenoxy-1H-indazol-3-amine should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach inside the fume hood.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a tared container to minimize handling time.

Handling and Use
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Carefully dispense the compound, avoiding the generation of dust.[6] Use a spatula to transfer the solid. Do not pour the powder.

  • Dissolving: If the protocol requires a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions: For chemical reactions, ensure the apparatus is securely clamped and that any potential for pressure buildup is managed.

Post-Handling and Decontamination
  • Clean-up: Decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent and absorbent materials.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[5][6]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 4-phenoxy-1H-indazol-3-amine and its associated waste is a critical final step. All waste materials should be considered hazardous.[13]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated weighing papers, gloves, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[13]

    • Liquid Waste: Collect all liquid waste containing 4-phenoxy-1H-indazol-3-amine in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Ensure waste containers are kept closed when not in use.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.[6]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6][13]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[4][5] Do not induce vomiting. Seek immediate medical attention.

  • Spill: For small spills, carefully clean up using absorbent materials while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area (Fume Hood) prep2 Gather All Materials and PPE prep1->prep2 handle1 Don Appropriate PPE prep2->handle1 handle2 Carefully Dispense Compound handle1->handle2 handle3 Conduct Experimental Procedures handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Segregate and Contain Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Arrange for Hazardous Waste Pickup post2->disp1 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for 4-phenoxy-1H-indazol-3-amine

References

  • 3 - SAFETY DATA SHEET. (2025).
  • 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Emergency Response & PPE - Ammonia Refrigeration PSM. (2020).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed. (2017).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.).
  • Anhydrous Ammonia PPE - YouTube. (2020).
  • A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts - Technical Disclosure Commons. (2023).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023).
  • Anhydrous Ammonia Safety Equipment - Dultmeier. (n.d.).
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir - ChemRxiv. (n.d.).
  • 404827-78-7 | 4-Fluoro-1H-indazol-3-amine - ChemScene. (n.d.).
  • Essential Guide to the Safe Disposal of 3-Methyl-1H-indazol-4-ol - Benchchem. (n.d.).
  • 1551813-73-0|3-(4-Methoxy-1H-indazol-3-yl)propan-1-amine - BLDpharm. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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